molecular formula C5H10N2O2S B11929907 Oxamyl oxime CAS No. 66344-33-0

Oxamyl oxime

カタログ番号: B11929907
CAS番号: 66344-33-0
分子量: 162.21 g/mol
InChIキー: KIDWGGCIROEJJW-XQRVVYSFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Oxamyl oxime (CAS 30558-43-1) is the primary hydrolysis product of the nematicide oxamyl, making it a critical compound for researchers studying the environmental fate and microbial degradation of pesticides . In agricultural soils exhibiting enhanced biodegradation, oxamyl is rapidly broken down by specific bacteria, with this compound being the major and non-toxic metabolite identified . Studies indicate that this transformation is primarily mediated by soil microorganisms, particularly certain Pseudomonas species, which hydrolyze oxamyl using the cehA gene . Unlike its parent compound, this compound demonstrates significantly lower nematostatic activity and is not further rapidly transformed in soil, marking it as a key endpoint in the oxamyl degradation pathway . As a high-purity analytical standard, this product is essential for environmental chemists and microbiologists for use in method development, residue analysis, and degradation studies via techniques such as HPLC . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate
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InChI

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4-
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InChI Key

KIDWGGCIROEJJW-XQRVVYSFSA-N
Source PubChem
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Canonical SMILES

CN(C)C(=O)C(=NO)SC
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Isomeric SMILES

CN(C)C(=O)/C(=N/O)/SC
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Molecular Formula

C5H10N2O2S
Record name ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY-
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DSSTOX Substance ID

DTXSID50897361
Record name Methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate
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Molecular Weight

162.21 g/mol
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Physical Description

Ethanimidothioic acid, 2-(dimethylamino)-n-hydroxy- is a white powder., White solid; [CAMEO]
Record name ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY-
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Record name Oxamyl oxime
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CAS No.

30558-43-1, 66344-33-0
Record name ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY-
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Record name Oxamyl oxime
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Record name Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester
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Record name Methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate
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Record name Methyl 2-(dimethylamino)-N-hydroxy-2-oxothioimidoacetate
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Record name OXAMYL OXIME
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Foundational & Exploratory

A Technical Guide to the Chemical Structure and Functional Groups of Oxamyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. Oxamyl oxime, a key precursor in the synthesis of the insecticide Oxamyl, presents a noteworthy case study in molecular architecture and reactivity. This technical guide provides an in-depth analysis of its chemical structure, functional groups, and relevant physicochemical properties.

Chemical Identity and Structure

This compound, systematically named methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, is a crucial intermediate in the manufacturing of the carbamate (B1207046) pesticide, Oxamyl.[1] Its chemical identity is well-established with the CAS Registry Number 30558-43-1 and a molecular formula of C5H10N2O2S.[2][3][4]

The molecular structure of this compound is characterized by a central carbon atom double-bonded to a nitrogen atom, forming an oxime functional group. This core structure is further substituted with a thioester group, a dimethylamino group, and a carbonyl group.

Molecular Structure Diagram

Oxamyl_Oxime cluster_0 C1 C N1 N C1->N1 C1->N1 S1 S C1->S1 C3 C C1->C3 O1 O N1->O1 O2 O H1 H O1->H1 C4 C C2 C S1->C2 N2 N H2 H3 C3->O2 C3->N2 N2->C4 C5 C N2->C5 H3 H3 H4 H3

Caption: Chemical structure of this compound.

Functional Group Analysis

The reactivity and physicochemical properties of this compound are dictated by the presence of several key functional groups:

  • Oxime: The C=N-OH group is the defining feature of this molecule. The nitrogen-hydroxy bond imparts acidic properties, and the carbon-nitrogen double bond can exist as (E) or (Z) isomers.[5][6]

  • Thioester: The S-methyl group attached to the imine carbon forms a thioester linkage (-S-CH3).

  • Tertiary Amide: A dimethylamino group is attached to a carbonyl carbon, forming a tertiary amide (-C(=O)N(CH3)2). This group influences the molecule's polarity and solubility.

  • Carbonyl Group: The C=O within the amide functional group is a polar moiety that contributes to the molecule's overall reactivity.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C5H10N2O2S
Molecular Weight 162.21 g/mol
Boiling Point 272.1°C at 760 mmHg
Density 1.2 g/cm³
Flash Point 118.3°C

Note: Data sourced from various chemical databases.[2]

Experimental Protocols: Synthesis of Oxamyl

The primary utility of this compound is as a direct precursor in the synthesis of the insecticide Oxamyl. A general experimental protocol for this conversion is outlined below.

Objective: To synthesize Oxamyl by reacting this compound with methyl isocyanate.

Materials:

  • This compound (methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate)

  • Methyl isocyanate (CH3NCO)

  • Anhydrous, inert solvent (e.g., acetonitrile)

  • Base catalyst (e.g., triethylamine)

  • Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

  • Add a catalytic amount of the base to the solution.

  • Cool the mixture to a suitable temperature (e.g., 0-5°C) to control the exothermic reaction.

  • Slowly add methyl isocyanate to the stirred solution, maintaining the temperature within the desired range.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the solvent is removed under reduced pressure to yield crude Oxamyl.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

This reaction involves the nucleophilic attack of the hydroxyl group of the oxime on the electrophilic carbonyl carbon of the methyl isocyanate, resulting in the formation of a carbamate ester linkage, which is characteristic of the Oxamyl molecule.[1]

Synthesis Pathway Diagram

Synthesis_Pathway Oxamyl_Oxime This compound (C5H10N2O2S) Oxamyl Oxamyl (C7H13N3O3S) Oxamyl_Oxime->Oxamyl + Methyl Isocyanate (Base Catalyst) Methyl_Isocyanate Methyl Isocyanate (CH3NCO)

Caption: Synthesis of Oxamyl from this compound.

References

An In-depth Technical Guide to the Toxicological Effects of Oxamyl and its Metabolite, Oxamyl Oxime, on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamyl (B33474), a broad-spectrum carbamate (B1207046) insecticide, nematicide, and acaricide, is widely utilized in agriculture to protect a variety of crops. Upon environmental release, oxamyl can be metabolized to several byproducts, with oxamyl oxime (also known as IN-A2213) being a principal metabolite. While the toxicological profile of oxamyl is well-documented, understanding the effects of its metabolites is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the toxicological impacts of both oxamyl and this compound on a range of non-target organisms. It summarizes quantitative toxicity data, details experimental methodologies for key toxicological studies, and visualizes the primary signaling pathway of toxicity and associated experimental workflows.

Introduction

Oxamyl (N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide) is a carbamate pesticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[1][2] The primary metabolite of oxamyl, this compound, is generally considered to be less acutely toxic than the parent compound.[4] This guide synthesizes the available toxicological data for both compounds, providing a valuable resource for researchers and professionals in environmental science and drug development.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of oxamyl and available data for this compound on various non-target organisms.

Table 1: Acute Toxicity of Oxamyl in Non-Target Organisms

Organism GroupSpeciesEndpointValueReference(s)
Mammals Rat (oral)LD502.5 - 5.4 mg/kg[5][6][7][8]
Mouse (oral)LD502.3 - 3.3 mg/kg[5][8]
Guinea Pig (oral)LD507 mg/kg[5][8]
Rabbit (dermal)LD50740 - 2960 mg/kg[5][6][8]
Rat (inhalation)LC50 (1-hr)0.12 - 0.17 mg/L[5][8]
Rat (inhalation)LC50 (4-hr)0.064 mg/L[5]
Birds Bobwhite Quail (oral)LD504.18 - 9.4 mg/kg[6]
Mallard Duck (oral)LD502.6 - 3.16 mg/kg[6]
Zebra Finch (oral)LD500.918 mg/kg[1]
Fish Rainbow TroutLC50 (96-hr)4.2 mg/L[6][9]
Bluegill SunfishLC50 (96-hr)5.6 mg/L[6][10]
GoldfishLC50 (96-hr)27.5 mg/L[6]
Channel CatfishLC50 (96-hr)17.5 mg/L[6]
Aquatic Invertebrates Daphnia magnaEC50 (48-hr)0.319 - 5.7 ppm[5][9]
Bees Honey Bee-Highly Toxic[6]

Table 2: Chronic Toxicity of Oxamyl in Non-Target Organisms

Organism GroupSpeciesEndpointValueReference(s)
Mammals Rat (2-year feeding)NOAEL1.32 mg/kg/day (females)[4]
Mouse (2-year feeding)NOAEL1.25 mg/kg/day[6]
Dog (2-year feeding)NOAEL-[6]
Birds Mallard Duck (reproduction)NOAEC10 mg/kg-diet[1]
Aquatic Invertebrates Daphnia magna (21-day)NOEC0.77 mg/L[9]

Table 3: Toxicity of this compound (IN-A2213) in Non-Target Organisms

Organism GroupSpeciesEndpointValueReference(s)
Mammals RatAcute Oral ToxicityLess acutely toxic than oxamyl[4]
Various in vitroAcetylcholinesterase InhibitionLower potency than oxamyl[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Mammalian Acute Oral Toxicity Study (Based on OECD Guideline 425)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Healthy, young adult rodents (commonly rats or mice), fasted prior to dosing.[11]

  • Housing: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.[11]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g of body weight for aqueous solutions or 2 mL/100 g for oily solutions.[11]

  • Procedure: A sequential dosing approach is used. A single animal is dosed at a starting level. Depending on the outcome (survival or death), the next animal is dosed at a lower or higher level. This process continues until the LD50 can be estimated with a certain level of confidence.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter. Body weight is recorded weekly.[11]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This guideline provides methods to assess the acute oral toxicity of a substance to birds.

  • Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).[1][12][13]

  • Housing: Birds are housed in pens suitable for their size and species, with controlled temperature, humidity, and a 14-hour light/10-hour dark photoperiod.

  • Dose Administration: The test substance is administered as a single oral dose, either by gavage or in a gelatin capsule.[14]

  • Procedure: A tiered approach is often used, starting with a limit test at a high dose (e.g., 2000 mg/kg). If mortality occurs, a dose-response study with multiple dose levels is conducted. The sequential testing design aims to estimate the LD50 with the minimum number of birds.[13][15]

  • Observations: Birds are observed for mortality and signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and daily thereafter. Body weight and food consumption are recorded.[14]

  • Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a 96-hour period (LC50).[4][16][17][18][19]

  • Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).[4][16][19]

  • Test System: A static, semi-static, or flow-through system can be used. In a static test, the test solution is not renewed. In a semi-static test, the solution is renewed at regular intervals (e.g., every 24 hours). A flow-through system provides a continuous supply of fresh test solution.

  • Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained. At least seven fish are used per concentration.[17]

  • Test Conditions: The test is conducted for 96 hours. Water temperature, pH, and dissolved oxygen are monitored regularly.

  • Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[16][17]

  • Endpoint: The LC50 at 96 hours is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.[20][21][22][23][24]

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.[21][22]

  • Test System: A static test is performed in glass vessels.

  • Procedure: Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours. A control group is included. At least 20 daphnids, divided into four replicates of five, are used for each concentration.[21]

  • Test Conditions: The test is conducted at 20 ± 2 °C under a 16-hour light/8-hour dark cycle. The daphnids are not fed during the test.[20]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[22]

  • Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids after 48 hours.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This guideline describes two methods to assess the acute toxicity of chemicals to earthworms: a filter paper contact test and an artificial soil test.[10][25][26][27][28]

  • Test Species: Eisenia fetida is the recommended species.[25][27]

  • Filter Paper Contact Test (Screening):

    • Procedure: Earthworms are individually exposed to the test substance on moist filter paper in vials for 48 hours.[25]

    • Observations: Mortality is assessed at 24 and 48 hours.

  • Artificial Soil Test:

    • Procedure: Earthworms are kept in a defined artificial soil medium to which the test substance has been added. The exposure duration is 14 days. At least five concentrations are tested with four replicates per concentration, and 10 earthworms per replicate.[27][28]

    • Observations: Mortality and changes in body weight are assessed at 7 and 14 days.

    • Endpoint: The LC50 at 14 days is determined.

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of Oxamyl Toxicity

The primary mechanism of toxic action for oxamyl is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this pathway.

G cluster_synapse Synaptic Cleft Oxamyl Oxamyl AChE Acetylcholinesterase (AChE) Oxamyl->AChE Inhibits (Reversible) ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate ACh_Receptor Postsynaptic Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Stimulates Toxicity Neurotoxicity Nerve_Impulse->Toxicity

Figure 1: Acetylcholinesterase Inhibition by Oxamyl
Potential Non-Cholinergic Signaling Pathway: Oxidative Stress

Recent studies suggest that carbamates, including oxamyl, may also induce toxicity through non-cholinergic pathways, such as the induction of oxidative stress. This can occur through the overproduction of reactive oxygen species (ROS) and the disruption of antioxidant defense mechanisms.

G Oxamyl Oxamyl Exposure ROS Increased Reactive Oxygen Species (ROS) Oxamyl->ROS Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ROS->Antioxidant_Enzymes Depletes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cellular_Damage Cellular Damage and Apoptosis Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage

Figure 2: Oxidative Stress Pathway Induced by Oxamyl
Experimental Workflow for a Typical Acute Toxicity Study

The following diagram outlines the general workflow for conducting an acute toxicity study, applicable to various non-target organisms with modifications as per specific guidelines.

G start Start acclimation Acclimation of Test Organisms start->acclimation range_finding Range-Finding Test (Optional) acclimation->range_finding dose_prep Dose Preparation acclimation->dose_prep If range known range_finding->dose_prep dosing Dose Administration dose_prep->dosing observation Observation Period (e.g., 14 days) dosing->observation data_collection Data Collection (Mortality, Clinical Signs, Body Weight) observation->data_collection necropsy Gross Necropsy observation->necropsy At end of period data_analysis Statistical Analysis (e.g., LD50/LC50 Calculation) data_collection->data_analysis necropsy->data_analysis report Final Report data_analysis->report end End report->end

Figure 3: General Workflow for an Acute Toxicity Study

Conclusion

This technical guide provides a comprehensive overview of the toxicological effects of oxamyl and its primary metabolite, this compound, on non-target organisms. The data clearly indicate that oxamyl is highly toxic to a wide range of species, primarily through the inhibition of acetylcholinesterase. Its metabolite, this compound, is demonstrably less toxic, though more quantitative data would be beneficial for a more refined risk assessment. The detailed experimental protocols provided herein offer a standardized approach for future toxicological evaluations. Further research into the non-cholinergic mechanisms of toxicity, such as oxidative stress and potential endocrine disruption, is warranted to fully understand the environmental impact of oxamyl and its degradation products. This guide serves as a critical resource for scientists and professionals working to ensure the safe and responsible use of pesticides and to develop safer alternatives.

References

Environmental fate and transport of Oxamyl oxime in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Transport of Oxamyl (B33474) and its Oxime Metabolite in Soil

Introduction

Oxamyl is a carbamate (B1207046) compound used as a systemic insecticide, nematicide, and acaricide for the control of a broad spectrum of pests on various field crops, fruits, and ornamental plants.[1] Upon its release into the environment, understanding its fate and transport, particularly in soil, is critical for assessing potential environmental risks, including the possibility of groundwater contamination. The primary degradation product of oxamyl in the soil is its oxime metabolite, (Z)-2-hydroxyimino-N,N-dimethyl-2-(methylthio)acetamide, commonly referred to as oxamyl oxime (IN-A2213).[2] This technical guide provides a comprehensive overview of the degradation pathways, transport mechanisms, and persistence of oxamyl and this compound in the soil environment, supported by quantitative data and detailed experimental methodologies.

Degradation of Oxamyl in Soil

The dissipation of oxamyl in soil is a relatively rapid process governed by a combination of biotic and abiotic factors.[3] Microbial activity and chemical hydrolysis are the principal mechanisms controlling its degradation.[4][5]

Primary Degradation Pathway

The initial and most significant step in the degradation of oxamyl in soil is the hydrolysis of the methylcarbamoyl moiety, which results in the formation of the less toxic this compound (IN-A2213).[4] This transformation can be mediated by both microbial action and abiotic chemical processes. Following its formation, this compound is further degraded into the acid IN-D2708 and other polar metabolites, eventually leading to mineralization as carbon dioxide. The conversion of this compound to IN-D2708 may proceed through the intermediate metabolites IN-N0079 and IN-T2921.

G Oxamyl Oxamyl (C7H13N3O3S) Oxime This compound (IN-A2213) Oxamyl->Oxime Hydrolysis (Biotic & Abiotic) Acid Acid Metabolite (IN-D2708) Oxime->Acid Biotic Degradation Polar Further Polar Metabolites Acid->Polar CO2 Mineralization (CO2) Polar->CO2

Caption: Primary degradation pathway of Oxamyl in soil.

Factors Influencing Degradation
  • Microbial Degradation : This is the main process controlling the dissipation of oxamyl in the environment.[4][6] Several bacterial strains, particularly from the genus Pseudomonas, have been isolated from agricultural soils and shown to rapidly hydrolyze oxamyl to this compound.[4] A specific carbamate-hydrolase gene, cehA, has been identified as a novel oxamyl hydrolase, confirming the direct involvement of microbial enzymes in its breakdown.[4][6] In soils with a history of oxamyl application, enhanced or accelerated biodegradation has been widely reported.[4][7]

  • Abiotic Degradation (Chemical Hydrolysis) : Oxamyl is susceptible to chemical hydrolysis, a process that is significantly influenced by soil pH.[4] The rate of hydrolysis is slow in acidic soils but increases rapidly in neutral to alkaline conditions.[1] This pH-dependent degradation contributes to its overall instability in many soil environments.[4]

  • Soil Properties and Environmental Conditions :

    • Temperature : The degradation rate of oxamyl increases with higher soil temperatures, following the Arrhenius relationship.[5] Soil temperature has been identified as a more significant factor than rainfall in influencing degradation speed in field studies.[5]

    • Moisture : Degradation rates increase with rising soil moisture content up to field capacity.

    • Organic Matter and Clay Content : While primarily affecting mobility, soil composition can influence the bioavailability of oxamyl for microbial degradation.[1]

Quantitative Environmental Fate Parameters

The persistence of a chemical in the environment is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. Sorption coefficients (Kd and Koc) are used to describe its tendency to bind to soil particles, which influences its mobility.

Soil Half-Life (DT50)

Oxamyl is considered to have low persistence in soil.[1][3] Its half-life varies depending on environmental conditions and soil type, but it generally ranges from a few days to several weeks.[8][9]

Study TypeSoil Type / ConditionHalf-Life (DT50) RangeCitations
Field StudiesVarious4 - 28 days[1][4][5]
Field StudySilt Loam (pH 5.8)7.7 - 10 days
Laboratory, AerobicVarious~20 days
Laboratory, AerobicLoamy Fine Sand (10°C)21 days[10]
Laboratory, AerobicFine Sand (10°C)415 days[10]
Laboratory, AnaerobicVarious< 7 - 20 days[9][10]
Mobility and Transport in Soil

Based on its chemical properties and laboratory data, oxamyl is expected to have very high mobility in soil.[10] However, its actual movement in the field is often limited due to its rapid degradation.[3][10]

  • Sorption and Leaching : Oxamyl does not readily adsorb to soil or sediment particles.[1] Adsorption is positively correlated with the soil's organic matter and clay content. Despite its high leaching potential, field studies have shown that the majority of oxamyl residues (~98%) remain in the upper 15 cm of the soil, as degradation outpaces movement through the soil profile.[10]

  • Sorption Coefficients : The low sorption of oxamyl is reflected in its low organic carbon-normalized partition coefficient (Koc) values.

ParameterValue RangeSoil Type(s)Citations
Koc (mL/g) 6 - 10Arrendondo, Cecil, Webster[10]
Kd (mL/g) Not specifiedCorrelated to clay & organic matter

Experimental Protocols

Standardized methods are crucial for the accurate determination of oxamyl and this compound residues in soil and for conducting fate studies.

Soil Residue Analysis

The quantitative analysis of oxamyl and this compound from soil matrices typically involves solvent extraction, sample cleanup, and instrumental analysis, most commonly by Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[2][11]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Soil Sample (~13-50g) B 2. Accelerated Solvent Extraction (Acetonitrile:Methanol (B129727) w/ Formic Acid) A->B C 3. Extract Concentration (Under Nitrogen Stream) B->C D 4. Dilution & Filtration (Aqueous Formic Acid, 0.2µm PTFE filter) C->D E 5. LC/MS/MS Analysis (Reverse-Phase, ESI+, MRM) D->E

Caption: Analytical workflow for Oxamyl and this compound in soil.

Detailed Protocol for LC/MS/MS Analysis:

  • Extraction : A soil sample (approx. 13-20 g) is extracted using an Accelerated Solvent Extractor (ASE).[2] The extraction solvent is typically an 80:20 mixture of acetonitrile (B52724) and methanol containing 0.01% formic acid.[11]

  • Concentration and Dilution : An aliquot of the extract is concentrated under a gentle stream of nitrogen.[2] The concentrated sample is then diluted to a final known volume with an aqueous solution of 0.01% formic acid.[2][11]

  • Cleanup/Filtration : The final extract is filtered through a 0.2 µm PTFE syringe filter to remove particulate matter before analysis.[2][11]

  • Analysis : The filtered sample is analyzed by reverse-phase Liquid Chromatography coupled to a tandem Mass Spectrometer (LC/MS/MS). Detection is achieved using electrospray ionization in positive mode (ESI+), monitoring specific precursor-to-product ion transitions for both oxamyl and this compound in Multiple Reaction Monitoring (MRM) mode.[12]

  • Quantification : The concentration is determined against a calibration curve prepared from analytical standards.[11] The Limit of Quantitation (LOQ) for this type of method is typically around 0.005-0.01 mg/kg (5-10 µg/kg).[2]

Aerobic Soil Metabolism Study Protocol

These laboratory studies are designed to determine the rate and pathway of degradation under controlled aerobic conditions.

  • Test System : A flow-through glass chamber containing moist, sieved soil (e.g., silt loam, pH 4.7) is used. The chamber is connected to traps containing caustic alkali (e.g., NaOH or KOH) to capture evolved ¹⁴CO₂.

  • Application : [¹⁴C]-labeled oxamyl is applied uniformly to the soil surface.

  • Incubation : The soil is incubated in the dark at a constant temperature (e.g., 25°C) for a period of up to 60 days. A continuous stream of humidified air is passed through the system to maintain aerobic conditions.

  • Sampling : The caustic traps are sampled periodically to quantify mineralized ¹⁴CO₂. Soil samples are collected at predetermined intervals.

  • Extraction and Analysis : Soil samples are extracted with solvents like acetonitrile/water or methanol/water. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or LC/MS to identify and quantify the parent oxamyl and its degradation products.

  • Data Analysis : The dissipation half-life (DT50) and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Field Dissipation and Lysimeter Studies

Field and lysimeter studies provide data on the fate and transport of substances under more realistic environmental conditions.[13][14]

  • Site Selection and Setup : A bare soil plot or a lysimeter (an intact, large-volume soil column) is established in a location with known soil characteristics (e.g., sandy loam, pH 6.6).

  • Application : A formulation of oxamyl (e.g., granular or liquid) is applied to the soil surface at a known rate and incorporated to a specified depth (e.g., 20 cm).

  • Sampling : At various time intervals after application (e.g., from day 0 to over a year), multiple soil cores are collected from the treated area to a significant depth (e.g., 90 cm).

  • Sample Processing : The soil cores are immediately sectioned into depth segments (e.g., 0-15 cm, 15-30 cm, 30-45 cm, etc.). Samples are stored frozen until analysis.[11]

  • Analysis : Each soil segment is analyzed for residues of oxamyl and this compound using a validated analytical method, such as the LC/MS/MS protocol described in section 4.1.

  • Data Interpretation : The data are used to calculate the field dissipation half-life in the topsoil layer and to assess the extent of leaching to lower soil depths over time.

Conclusion

The environmental fate of oxamyl in soil is characterized by rapid degradation, primarily through microbial hydrolysis, into its main metabolite, this compound. This process is highly dependent on soil pH, temperature, and moisture. While oxamyl possesses the chemical characteristics for high mobility, its potential to leach into groundwater is significantly mitigated by its low persistence in most agricultural soils. The formation of this compound and its subsequent degradation are key features of the overall dissipation pathway. A thorough understanding of these processes, supported by robust analytical methods and well-designed laboratory and field studies, is essential for the accurate environmental risk assessment of oxamyl use in agriculture.

References

Biodegradation of Oxamyl in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of the insecticide and nematicide oxamyl (B33474) in aquatic environments. It details the key microbial players, enzymatic processes, and abiotic factors influencing its degradation. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of the degradation pathways and experimental workflows to support research and development in this area.

Introduction

Oxamyl, a carbamate (B1207046) pesticide, is utilized for the control of a broad spectrum of insects, mites, and nematodes in various agricultural settings.[1] Its presence in aquatic systems, primarily through runoff and leaching, raises environmental concerns due to its toxicity. Understanding the biodegradation pathways of oxamyl is crucial for assessing its environmental fate and developing effective bioremediation strategies. The primary route of oxamyl detoxification in aquatic environments is through microbial and chemical hydrolysis of the carbamate ester bond, leading to the formation of its less toxic metabolite, oxamyl oxime.[2][3]

Biodegradation Pathways of Oxamyl

The degradation of oxamyl in aquatic systems is a multifaceted process involving both biotic and abiotic mechanisms. Microbial action is a significant contributor to its breakdown, alongside chemical hydrolysis and photodegradation.

Microbial Degradation

Numerous microorganisms have been identified with the capability to degrade oxamyl, primarily through enzymatic hydrolysis.

Key Microorganisms:

  • Bacteria: Species from the genus Pseudomonas are prominent in oxamyl degradation.[4] Strains of Pseudomonas, isolated from agricultural soils with a history of oxamyl application, have demonstrated the ability to utilize oxamyl as a source of carbon and nitrogen.[4] Other bacteria, such as Micrococcus luteus, have also been shown to effectively degrade oxamyl.

  • Fungi: Various fungal species, including those from the genus Trichoderma (e.g., T. harzianum, T. viride), Aspergillus niger, Fusarium oxysporum, and Penicillium cyclopium, have been identified as capable of biodegrading oxamyl.[5]

Enzymatic Hydrolysis:

The initial and most critical step in the microbial degradation of oxamyl is the hydrolysis of the carbamate linkage. This reaction is catalyzed by a class of enzymes known as carbamate hydrolases. The gene cehA has been identified as encoding a carbamate hydrolase responsible for the hydrolysis of oxamyl to this compound.[4]

The hydrolysis of oxamyl yields two primary products: this compound and methylamine (B109427).[4] While oxamyl-degrading bacteria can utilize methylamine as a carbon and nitrogen source, the immediate fate of this compound in these specific microbial cultures is often reported as stable, with no further transformation observed.[4]

Abiotic Degradation

In addition to microbial activity, abiotic factors significantly influence the degradation of oxamyl in aquatic environments.

  • Hydrolysis: The stability of oxamyl in water is highly dependent on pH. It is relatively stable in acidic conditions (pH 5) but undergoes rapid hydrolysis in neutral to alkaline environments.[1] This chemical hydrolysis also results in the formation of this compound.[6]

  • Photodegradation: Oxamyl is susceptible to photodegradation, especially in the presence of ultraviolet (UV) light.[1] This process accelerates the hydrolysis of oxamyl to this compound.[1]

Ultimate Fate of Oxamyl and its Metabolites

While the initial hydrolysis to this compound is well-documented, the complete mineralization pathway is less defined in the scientific literature. However, environmental fate studies have identified further degradation products of oxamyl, suggesting a more complex breakdown cascade. These metabolites include N,N-dimethyloxamic acid (DMOA), N,N-dimethyl-1-cyanoformamide (DMCF), and N-methyloxamic acid (DMEA).[1][7] The ultimate fate of these intermediates is believed to be mineralization to carbon dioxide.[7]

Quantitative Data on Oxamyl Degradation

The rate of oxamyl degradation is influenced by various environmental factors. The following tables summarize key quantitative data from scientific studies.

ParameterConditionValueReference
Half-life (t½) of Oxamyl River water1-2 days[8]
Water (pH 5)Stable[1]
Water (pH 6.9)11 days[1]
Water (pH 7)7.9 days
Water (pH 9)2.9 hours - 3 days[1]
Aerobic soil2-4 weeks[1]
Anaerobic soil< 1 week[1]

Table 1: Half-life of Oxamyl under Various Environmental Conditions.

MicroorganismDegradation (%)Time (days)Reference
Trichoderma harzianum72.5%10[5]
Trichoderma viride82.05%10[5]
Pseudomonas sp. (strain OXA20)Complete4[4]

Table 2: Microbial Degradation of Oxamyl.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of oxamyl biodegradation in aquatic systems.

Isolation and Culture of Oxamyl-Degrading Microorganisms

Objective: To isolate and cultivate microorganisms capable of degrading oxamyl from environmental samples.

Materials:

  • Environmental water or soil samples

  • Mineral Salts Medium (MSM)

  • Oxamyl stock solution (analytical grade)

  • Petri dishes

  • Incubator

  • Shaker

Protocol:

  • Enrichment Culture:

    • Prepare a Mineral Salts Medium (MSM). A typical composition is provided below.

    • Add oxamyl as the sole source of carbon and nitrogen to the MSM at a concentration of 10-50 mg/L.

    • Inoculate the medium with 1-5% (v/v or w/v) of the environmental water or soil sample.

    • Incubate the culture at 25-30°C on a rotary shaker at 150 rpm.

    • After a period of incubation (e.g., 7-14 days), transfer an aliquot of the culture to fresh MSM with oxamyl and repeat the incubation. This process enriches for microorganisms capable of utilizing oxamyl.

  • Isolation of Pure Cultures:

    • After several enrichment cycles, serially dilute the culture.

    • Plate the dilutions onto MSM agar (B569324) plates containing oxamyl as the sole carbon and nitrogen source.

    • Incubate the plates at 25-30°C until colonies appear.

    • Isolate individual colonies and re-streak onto fresh plates to ensure purity.

  • Confirmation of Degrading Ability:

    • Inoculate pure isolates into liquid MSM containing a known concentration of oxamyl.

    • Monitor the disappearance of oxamyl over time using analytical methods such as HPLC or LC/MS/MS.

Mineral Salts Medium (MSM) Composition:

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
(NH4)2SO41.0
MgSO4·7H2O0.2
FeSO4·7H2O0.01
CaCl2·2H2O0.02
Trace element solution1.0 mL

Table 3: Composition of a typical Mineral Salts Medium for culturing oxamyl-degrading bacteria.

Aquatic Microcosm Biodegradation Study

Objective: To evaluate the biodegradation of oxamyl in a simulated aquatic environment.

Materials:

  • Glass aquaria or beakers (microcosms)

  • Sediment and water from a relevant aquatic source

  • Oxamyl stock solution

  • Inoculum of oxamyl-degrading microorganisms (optional)

  • Aeration system (optional)

  • Sampling equipment (syringes, vials)

  • Analytical instrumentation (HPLC or LC/MS/MS)

Protocol:

  • Microcosm Setup:

    • Place a layer of sediment (e.g., 2-5 cm) at the bottom of the microcosm vessels.

    • Carefully add water collected from the same source as the sediment to a desired depth, minimizing sediment disturbance.

    • Allow the microcosms to acclimate for a period of time (e.g., 1-2 weeks) under controlled temperature and light conditions.

  • Experimental Treatment:

    • Spike the water in the microcosms with a known concentration of oxamyl. A solvent carrier (e.g., methanol) may be used for poorly soluble compounds, with a corresponding solvent control group.

    • For biotic degradation studies, some microcosms can be inoculated with a known culture of oxamyl-degrading microorganisms.

    • Include sterile control microcosms (e.g., by autoclaving the sediment and water or by adding a chemical sterilant like sodium azide) to assess abiotic degradation.

  • Incubation and Sampling:

    • Incubate the microcosms under controlled conditions (e.g., 20-25°C, 12:12 h light:dark cycle).

    • Collect water samples at regular intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • Process the samples immediately for analysis or store them appropriately (e.g., at 4°C in the dark).

  • Sample Analysis:

    • Analyze the concentration of oxamyl and its degradation products (e.g., this compound) in the water samples using a validated analytical method like LC/MS/MS.

Analytical Workflow for Oxamyl and this compound in Water

Objective: To quantify the concentration of oxamyl and its primary metabolite, this compound, in aqueous samples.

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC/MS/MS).

Sample Preparation:

  • Collect a 10 mL aliquot of the water sample.

  • Acidify the sample by adding a dilute solution of formic acid (e.g., 0.1%).

  • If the sample contains suspended solids, filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE).[2]

  • Transfer the filtrate to an autosampler vial for LC/MS/MS analysis.

LC/MS/MS Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A suitable gradient program to separate oxamyl and this compound.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for oxamyl and this compound.

Quantification:

  • Prepare a series of calibration standards of oxamyl and this compound in a clean matrix (e.g., reagent water with 0.1% formic acid).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the concentration of oxamyl and this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Biodegradation_Pathway cluster_abiotic Abiotic Degradation Oxamyl Oxamyl Oxamyl_Oxime This compound Oxamyl->Oxamyl_Oxime Hydrolysis (cehA) Methylamine Methylamine Oxamyl->Methylamine Hydrolysis Further_Degradation Further Degradation Products (DMOA, DMCF, DMEA) Oxamyl_Oxime->Further_Degradation Biotransformation Mineralization CO2 + H2O + Mineral Salts Methylamine->Mineralization Microbial Utilization Further_Degradation->Mineralization Mineralization Oxamyl_Abiotic Oxamyl Oxamyl_Oxime_Abiotic This compound Oxamyl_Abiotic->Oxamyl_Oxime_Abiotic Hydrolysis (pH dependent) Photodegradation (UV)

Caption: Proposed biodegradation pathway of oxamyl in aquatic systems.

Experimental_Workflow cluster_isolation Microorganism Isolation cluster_microcosm Microcosm Study cluster_analysis Analytical Workflow Enrichment Enrichment Culture (MSM + Oxamyl) Isolation Isolation on Agar Plates Enrichment->Isolation Confirmation Confirmation of Degradation Isolation->Confirmation Spiking Spiking with Oxamyl Confirmation->Spiking Inoculation Setup Microcosm Setup (Sediment + Water) Setup->Spiking Incubation Incubation Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Preparation Sample Preparation (Acidification, Filtration) Sampling->Preparation LCMS LC/MS/MS Analysis Preparation->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: General experimental workflow for studying oxamyl biodegradation.

Conclusion

The biodegradation of oxamyl in aquatic systems is a complex process driven by both microbial and abiotic factors. The primary and initial step is the hydrolysis of oxamyl to the less toxic this compound. While several microorganisms have been identified that can perform this initial transformation, the complete mineralization pathway of this compound requires further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the environmental fate of oxamyl and develop effective bioremediation strategies for contaminated aquatic environments.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxamyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) oxime, also known by its IUPAC name methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, is a significant metabolite of the insecticide and nematicide Oxamyl.[1] It is classified as an oxime, a class of nitrogen compounds, and is considered a pesticide degradation product.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Oxamyl oxime, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueSource
IUPAC Name methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate[1]
Synonyms Oximino oxamyl, Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, A2213[1][2][3]
CAS Number 30558-43-1[1][2]
Molecular Formula C5H10N2O2S[1][2]
Molecular Weight 162.21 g/mol [1][2]
Exact Mass 162.0463 g/mol [2]
Physical Description White powder/solid[1]
Solubility Soluble in DMSO[2]
LogP 0.22530[4]
Density 1.31 g/cm³[5]
Elemental Analysis C: 37.02%, H: 6.21%, N: 17.27%, O: 19.73%, S: 19.76%[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound in various matrices. Below are protocols for its determination in water and soil, as well as a general method for the analysis of related compounds in crops.

Protocol 1: Determination of Oxamyl and this compound in Water by LC/MS/MS

This method is designed for the detection, quantification, and confirmation of Oxamyl and its oxime metabolite in water samples.

1. Sample Preparation:

  • Take a 10 mL aliquot of the water sample.

  • Acidify the aliquot with an aqueous solution of formic acid.

  • If necessary, filter the sample. No further concentration or clean-up steps are required.[6]

2. Chromatographic Separation:

  • Perform chromatographic separation using a gradient elution.[6]

3. Mass Spectrometry Analysis:

  • Utilize LC/MS/MS with atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode.

  • Analysis is performed by positive ion MS/MS, using the protonated molecular ion as the precursor.

  • Induce collision dissociation of the precursor ion in the collision cell of the mass spectrometer to form product ions.

  • Mass analyze the predominant product ion in the third quadrupole filter.[6]

4. Quantification:

  • Calculate the concentration of this compound for each injection solution from a standard curve equation using the chromatographic peak area.

  • Report residues in parts per billion (ppb, ng/mL).[6]

Protocol 2: Determination of Oxamyl and this compound in Soil by LC/MS

This protocol outlines the extraction and analysis of Oxamyl and its oxime metabolite from soil samples.

1. Sample Extraction:

  • Mix the soil sample with silica (B1680970) gel and load it into an Accelerated Solvent Extraction (ASE) cell.

  • Fill the remaining void in the cell with sand.

  • Extract the soil with a solution of 0.01% formic acid in 80:20 acetonitrile:methanol (v:v).[7]

2. Sample Preparation and Concentration:

  • Measure the total extract volume (approximately 30-35 mL) and mix thoroughly.

  • Take a 5 mL aliquot of the initial extract into a 13 mL glass centrifuge tube.

  • Add 1 mL of 0.01% formic acid in water and concentrate the aliquot to 1.5 mL under a stream of nitrogen.

  • Dilute the concentrate to a final volume of 10 mL with 0.01% formic acid in water, then sonicate and shake the sample.

  • Filter the sample through an Acrodisc® 13 PTFE filter.[7]

3. LC/MS Analysis:

  • Use LC/MS with electrospray ionization (ES+) in selected ion monitoring (SIM) mode.

  • Monitor the protonated oxime ion (m/z 163).[7]

Protocol 3: Gas-Liquid Chromatography of Oxime Trimethylsilyl (B98337) Ethers in Crops

This method is suitable for the determination of residues of Oxamyl and its oxime in various crops.

1. Extraction and Hydrolysis:

  • Extract both Oxamyl and its oxime metabolite from the crop sample.

  • Hydrolyze the Oxamyl in the extract to its oxime.[8]

2. Derivatization:

  • Convert the oxime to its trimethylsilyl (TMS) ether derivative. This derivatization results in symmetrical peaks of consistent size during gas chromatography.[9]

3. Gas-Liquid Chromatography Analysis:

  • Analyze the oxime-TMS ether using a gas-liquid chromatograph equipped with a flame-photometric detector in the sulfur-selective mode.

  • An isothermal analysis on a 5% OV-1 column is suitable.[9]

4. Quantification:

  • Quantify the total residue (Oxamyl plus free oxime) as the oxime.[8] Derivative formation is reproducible for standards over a range of 0.25 to 10.0 µg/mL in benzene.[9]

Visualizations

The following diagrams illustrate the metabolic degradation pathway of Oxamyl and a general workflow for its analysis.

Oxamyl Oxamyl Oxamyl_Oxime This compound Oxamyl->Oxamyl_Oxime Hydrolysis Metabolites Further Polar Metabolites Oxamyl_Oxime->Metabolites Metabolism

Caption: Metabolic degradation pathway of Oxamyl to this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Crop) Extraction Extraction Sample->Extraction Cleanup Cleanup/ Concentration Extraction->Cleanup Derivatization Derivatization (GC) Cleanup->Derivatization Optional LC_MS LC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

References

Oxamyl Oxime: A Comprehensive Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) is a broad-spectrum carbamate (B1207046) pesticide widely used for the control of insects, mites, and nematodes. Its efficacy and environmental fate are intrinsically linked to its stability and the formation of its degradation products. This technical guide provides an in-depth analysis of the stability of oxamyl and its primary metabolite, oxamyl oxime, under various environmental conditions. It details the chemical and biological degradation pathways, summarizes key quantitative data, and outlines the experimental methodologies used in these assessments.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of oxamyl and its primary degradation product, this compound, is crucial for interpreting their environmental behavior.

PropertyOxamylThis compound (IN-A2213)
IUPAC Name methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate[1]methyl N',N'-dimethyl-N-hydroxy-1-thiooxamimidate
CAS Number 23135-22-0[1]30558-43-1[2][3]
Molecular Formula C₇H₁₃N₃O₃S[1]C₅H₁₀N₂O₂S[3][4][5]
Molecular Weight 219.26 g/mol [1]162.21 g/mol [3][4][5]
Appearance White crystalline solid[1]White powder[5]
Water Solubility 280 g/L (at 25°C)[6]Data not readily available
Log Kow -0.47[6]Data not readily available

Stability of Oxamyl

The persistence of oxamyl in the environment is governed by several degradation processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

The rate of hydrolysis of oxamyl is highly dependent on the pH of the aqueous solution. It is relatively stable under acidic conditions but degrades rapidly in neutral to alkaline environments.[6][7] The primary hydrolysis product is this compound (IN-A2213).

Table 1: Hydrolysis Half-life of Oxamyl at 25°C

pHHalf-lifeReference
4.5300 weeks[1]
4.7Stable for at least 11 days[1]
5> 31 days[1][7]
6.017 weeks[1]
6.9Slow hydrolysis (3% after 24h, 9% after 48h)[1]
7.01.6 weeks (11.2 days)[1]
7.0~8 days[7]
8.01.4 days[1]
9.0~3 hours (rapid, 30% conversion in 6 hours)[1][7]
Photolysis

Oxamyl is susceptible to photodegradation, a process that can be accelerated by the presence of sunlight.[1]

Table 2: Photodegradation of Oxamyl

MediumConditionHalf-lifeQuantum YieldReference
Aqueous Solution (pH 5)Simulated sunlight~7.0 days[7]
Aqueous Solution (pH 6)Monochromatic irradiation (λ=254 nm)0.54 ± 0.08[8]
Thin Film (0.67 µg/cm²)55.38 hours[1]
Sandy Loam SoilIrradiated1.9 days
Silt Loam SoilIrradiated3.8 days
Microbial Degradation

Microbial activity is a significant contributor to the degradation of oxamyl in soil. The rate of degradation is influenced by soil type, moisture content, and temperature.

Table 3: Soil Degradation Half-life of Oxamyl

Soil TypeConditionHalf-lifeReference
Loamy Sand (pH 6.8)Aerobic11 days[1]
Fine Sand (pH 6.4)Aerobic15 days[1]
Silt Loam (pH 4.7)Anaerobic6 days[1]
Bet Dagan Soil4 to 33 days[1][9]
Field Studies4 to 20 days[10]

A variety of microorganisms have been identified as capable of degrading oxamyl, including bacteria from the genera Pseudomonas, Aminobacter, and Mesorhizobium, and fungi such as Trichoderma harzianum and Trichoderma viride.[11][12][13] These microorganisms typically hydrolyze oxamyl to this compound and utilize the resulting methylamine (B109427) as a carbon and nitrogen source.[11]

Degradation Products

The degradation of oxamyl leads to the formation of several metabolites, with this compound being the most prominent.

  • This compound (IN-A2213): The primary hydrolysis and microbial degradation product.

  • N,N-dimethyl-1-cyanoformamide (DMCF or IN-N0079): Formed through a Beckmann-type rearrangement of oxamyl or directly from this compound.

  • N,N-dimethyloxamic acid (IN-D2708): A further degradation product formed from IN-N0079.[6]

Degradation Pathways

The degradation of oxamyl proceeds through several interconnected pathways, primarily initiated by hydrolysis or microbial action.

Oxamyl_Degradation_Pathway Oxamyl Oxamyl Oxamyl_Oxime This compound (IN-A2213) Oxamyl->Oxamyl_Oxime Hydrolysis / Microbial Degradation IN_N0079 N,N-dimethyl-1-cyanoformamide (IN-N0079) Oxamyl->IN_N0079 Beckmann Rearrangement Oxamyl_Oxime->IN_N0079 IN_D2708 N,N-dimethyloxamic acid (IN-D2708) IN_N0079->IN_D2708 CO2 CO2 and Unextractable Residues IN_D2708->CO2 Experimental_Workflow cluster_hydrolysis Hydrolysis Study cluster_photolysis Photolysis Study cluster_microbial Microbial Degradation Study H1 Prepare Buffer Solutions (pH 4, 5, 7, 9) H2 Spike with Oxamyl H1->H2 H3 Incubate in Dark at 25°C H2->H3 H4 Sample at Intervals H3->H4 Analysis LC-MS/MS Analysis H4->Analysis P1 Prepare Aqueous Solution P2 Irradiate with Simulated Sunlight P1->P2 P3 Incubate Control in Dark P1->P3 P4 Sample at Intervals P2->P4 P3->P4 P4->Analysis M1 Treat Soil with Oxamyl M2 Adjust Moisture and Incubate M1->M2 M3 Extract Soil Samples M2->M3 M4 Analyze by LC-MS/MS M3->M4 M4->Analysis

References

An In-depth Technical Guide on the Cholinesterase Inhibition Activity of Oxamyl and its Metabolite, Oxamyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamyl (B33474) is a potent carbamate (B1207046) pesticide renowned for its efficacy as an insecticide, nematicide, and acaricide.[1][2] Its mode of action is centered on the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in neurotoxicity to target organisms.[3] A primary metabolite in the degradation pathway of oxamyl is oxamyl oxime, formed through the hydrolysis of the carbamoyl (B1232498) group.[4] While oxamyl is a highly effective cholinesterase inhibitor, its oxime metabolite is reported to be non-toxic, indicating a significant reduction in or absence of inhibitory activity against AChE.[4] This guide provides a comprehensive overview of the cholinesterase inhibition activity of oxamyl, the metabolic pathway leading to this compound, and the implications of this biotransformation. It details the mechanism of action, summarizes the available toxicological data, and provides a standardized experimental protocol for assessing cholinesterase inhibition.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate pesticides, including oxamyl, function as reversible inhibitors of acetylcholinesterase (AChE).[3] The mechanism involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme. This process forms a carbamylated enzyme complex that is significantly more stable than the acetylated enzyme intermediate formed during the normal hydrolysis of acetylcholine. Consequently, the enzyme is temporarily inactivated, leading to the accumulation of acetylcholine at the synaptic cleft and subsequent overstimulation of cholinergic receptors.[3] This prolonged cholinergic stimulation results in the characteristic signs of neurotoxicity.[5] Unlike organophosphates, the carbamylation of AChE is reversible, and spontaneous decarbamylation will eventually restore enzyme function.[3]

G cluster_0 cluster_1 cluster_2 AChE Acetylcholinesterase (Active Enzyme) Carbamylated_AChE Carbamylated AChE (Inactive Enzyme) AChE->Carbamylated_AChE Carbamylation (Inhibition) Carbamate Oxamyl (Carbamate Inhibitor) Carbamate->Carbamylated_AChE AChE_restored Restored AChE (Active Enzyme) Carbamylated_AChE->AChE_restored Spontaneous Decarbamylation (Reversible)

Caption: Mechanism of reversible cholinesterase inhibition by Oxamyl.

Quantitative Data on Cholinesterase Inhibition

While extensive data is available on the potent cholinesterase inhibition and high toxicity of oxamyl, there is a notable lack of specific quantitative data, such as IC50 values, for its metabolite, this compound. Literature consistently refers to this compound as a "non-toxic" metabolite, which strongly suggests that its affinity for and inhibition of cholinesterase is negligible compared to the parent compound.[4]

CompoundOrganismParameterValueReference(s)
Oxamyl Rat (in vivo)Oral LD502.5 - 3.1 mg/kg (fasted male)[5]
Rat (in vivo)Oral LD502.8 - 4.0 mg/kg (fasted female)[6]
Mouse (in vivo)Oral LD502.3 - 3.3 mg/kg (fasted)[5]
Rabbit (in vivo)Dermal LD50740 mg/kg[5]
This compound Not specifiedCholinesterase InhibitionDescribed as a "non-toxic" metabolite, implying significantly reduced or negligible inhibitory activity.[4]

Metabolic Pathway of Oxamyl

The primary metabolic pathway for the detoxification of oxamyl in various biological systems, including plants and microorganisms, is the hydrolysis of the carbamate ester linkage. This biotransformation is a critical step in reducing the toxicity of the compound.

G Oxamyl Oxamyl (Active Inhibitor) Oxamyl_Oxime This compound (Non-toxic Metabolite) Oxamyl->Oxamyl_Oxime Hydrolysis

Caption: Metabolic conversion of Oxamyl to its non-toxic oxime metabolite.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The following is a detailed methodology for a standard in vitro assay to determine the cholinesterase inhibitory activity of a test compound, such as this compound. This protocol is based on the widely used Ellman's method.

4.1. Principle The activity of cholinesterase is measured spectrophotometrically by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color change is proportional to the enzyme activity.

4.2. Materials and Reagents

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Butyrylcholinesterase (BChE) from a specified source (e.g., equine serum, human plasma)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Oxamyl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

4.3. Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare stock solutions of the substrates (ATCI and BTCI) and DTNB in buffer.

    • Prepare working solutions of AChE and BChE in buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Protocol (per well):

    • Add 140 µL of phosphate buffer to each well of a 96-well plate.

    • Add 20 µL of the test compound solution at various concentrations (or vehicle for control wells).

    • Add 20 µL of the enzyme solution (AChE or BChE).

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE).

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by performing a non-linear regression analysis of the dose-response curve.

G A Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Inhibitor) B Add Buffer, Inhibitor, and Enzyme to 96-well Plate A->B C Pre-incubate at 37°C B->C D Add DTNB C->D E Initiate Reaction with Substrate D->E F Measure Absorbance at 412 nm E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Discussion and Conclusion

The available evidence strongly supports the classification of oxamyl as a potent, reversible inhibitor of acetylcholinesterase, which is the basis for its insecticidal and toxic properties. The primary metabolic transformation of oxamyl leads to the formation of this compound. Multiple sources indicate that this metabolite is essentially non-toxic, which implies a dramatic loss of cholinesterase inhibition activity. This detoxification pathway is crucial for the relatively rapid degradation of oxamyl in the environment and in biological systems.

A significant gap in the current scientific literature is the absence of specific quantitative data (i.e., IC50 values) for the cholinesterase inhibition activity of isolated this compound. While the qualitative description as "non-toxic" is informative for toxicological risk assessment, precise quantitative values would be beneficial for a complete understanding of the structure-activity relationship and the metabolic fate of oxamyl. The experimental protocol detailed in this guide provides a standardized method that could be employed to generate this missing data, thereby offering a more complete picture of the biochemical profile of oxamyl and its metabolites. Future research should focus on conducting such comparative in vitro studies to quantify the difference in inhibitory potency between oxamyl and this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of Oxamyl Oxime in Produce

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxamyl (B33474) is a broad-spectrum insecticide and nematicide used on a variety of agricultural crops.[1][2] Its primary metabolite, oxamyl oxime, is also of toxicological concern and is often included in the residue definition for risk assessment.[3] Therefore, sensitive and reliable analytical methods for the simultaneous detection and quantification of both oxamyl and this compound in produce are essential for ensuring food safety and regulatory compliance.

These application notes provide detailed protocols for the analysis of oxamyl and this compound residues in fruits and vegetables using two common and effective analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of oxamyl and its oxime metabolite in produce.

Analytical MethodMatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Rate (%)Reference
LC-MS/MSVegetables/FruitsOxamyl0.002 mg/kg-92.0 - 96.8[4]
LC-MS/MSVegetables/FruitsThis compound0.001 mg/kg-90.5 - 95.1[4]
LC-MS/MSPotatoesOxamyl-0.005 mg/kg-[5]
HPLC-UV with column switchingProduceOxamyl & this compound-0.02 mg/kg-[5]
GC-NPDPeppers, Tomatoes, CucumbersOxamyl0.02 ppm (mg/kg)-88 - 97[6]
GC-MSMilk, Bovine Muscle, EggsOxamyl (as oxime)-0.01 mg/kg-
GLC-FPDCropsOxamyl & this compound--High[7]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which simplifies sample preparation and is suitable for multi-residue analysis.[8][9][10]

1. Sample Preparation and Homogenization:

  • Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a 50 mL centrifuge tube.
  • For samples with high water content, they can be frozen and cryo-milled to aid in homogenization.
  • Add an appropriate volume of water to bring the total water content to approximately 10 mL (considering the natural water content of the produce).
  • Add 10 mL of acetonitrile (B52724) to the tube.
  • Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

2. Extraction (Salting Out):

  • Add a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl) to the homogenate.
  • Immediately cap the tube and shake vigorously for 1 minute. This step partitions the pesticides into the acetonitrile layer.
  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For general produce, this may include 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For pigmented produce, 50 mg of graphitized carbon black (GCB) may also be included to remove chlorophyll.
  • Vortex the tube for 30 seconds.
  • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The extract is now ready for injection into the LC-MS/MS system.
  • Analysis is performed by LC-MS/MS using atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode.[1]

LC-MS/MS Instrumental Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol (B129727) or acetonitrile.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor and product ions for oxamyl and this compound should be monitored.

Protocol 2: Solvent Extraction and GC-MS Analysis

This protocol describes a traditional solvent extraction method followed by gas chromatographic analysis. Some older GC methods involve the conversion of oxamyl to its more volatile oxime for detection.

1. Sample Preparation and Extraction:

  • Homogenize a 40 g sample of the produce.
  • Extract the homogenized sample with 100 mL of ethyl acetate (B1210297) by blending at high speed for 3-5 minutes.[6]
  • Filter the extract through a Büchner funnel with suction.

2. Cleanup:

  • Concentrate the filtrate to a small volume (e.g., 5 mL) using a rotary evaporator.
  • Perform a column cleanup using a glass column packed with activated alumina.[6]
  • Elute the analytes from the column with a suitable solvent mixture (e.g., acetone/hexane).
  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended for GC):

  • To improve the chromatographic properties of this compound, it can be derivatized to its trimethylsilyl (B98337) (TMS) ether.[7]
  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the final extract.
  • Heat the mixture at 60-70°C for 20-30 minutes to complete the reaction.

4. GC-MS Analysis:

  • Inject an aliquot of the final extract (derivatized or underivatized) into the GC-MS system.
  • The determination is often carried out using a thermionic nitrogen-phosphorus detector (NPD) or a mass spectrometer.[6]

GC-MS Instrumental Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C).

  • Detector: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizations

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis weigh 1. Weigh 10-15g Produce homogenize 2. Add Acetonitrile & Homogenize weigh->homogenize add_salts 3. Add QuEChERS Salts (MgSO4, NaCl) homogenize->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer add_dspe 7. Add d-SPE Sorbents (PSA, MgSO4) transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 filter 10. Filter centrifuge2->filter inject 11. LC-MS/MS Analysis filter->inject

Caption: Workflow for QuEChERS extraction and LC-MS/MS analysis.

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenize 1. Homogenize 40g Produce add_solvent 2. Add Ethyl Acetate & Blend homogenize->add_solvent filter_extract 3. Filter add_solvent->filter_extract concentrate1 4. Concentrate Extract filter_extract->concentrate1 column_cleanup 5. Alumina Column Cleanup concentrate1->column_cleanup concentrate2 6. Concentrate Eluate column_cleanup->concentrate2 derivatize 7. Derivatize (Optional) concentrate2->derivatize inject 8. GC-MS Analysis derivatize->inject

Caption: Workflow for solvent extraction and GC-MS analysis.

References

Application Note: Quantification of Oxamyl Oxime in Soil using QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Oxamyl oxime, a primary metabolite of the insecticide Oxamyl, in soil matrices. The methodology employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by sensitive and selective quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, environmental scientists, and professionals in the agrochemical industry requiring a reliable and efficient method for monitoring this compound residues in soil. The described workflow, from sample preparation to data analysis, is presented with detailed experimental procedures. Quantitative performance data, including recovery rates, limit of detection (LOD), and limit of quantification (LOQ), are summarized.

Introduction

Oxamyl is a broad-spectrum insecticide, nematicide, and acaricide used in agriculture.[1] Its primary metabolite in soil, this compound, is a key indicator of Oxamyl degradation and potential environmental persistence.[2] Accurate and sensitive quantification of this compound is crucial for environmental risk assessment and regulatory compliance. The QuEChERS method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption.[3] This application note provides a step-by-step protocol for the extraction of this compound from soil using a modified QuEChERS procedure and subsequent analysis by LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, Formic acid

  • Standards: Certified reference standard of this compound

  • QuEChERS Extraction Salts: Commercially available packets or prepared in-house (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

  • Dispersive SPE (d-SPE): 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18

  • Equipment: 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL polypropylene centrifuge tubes, centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm), LC-MS/MS system.

Sample Preparation (QuEChERS)
  • Soil Sampling and Homogenization: Collect representative soil samples and homogenize them to ensure uniformity. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.

  • Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the soil. Let the sample stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salt packet.

    • Securely cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing the cleanup sorbents (MgSO₄, PSA, and C18).

    • Vortex for 1 minute to facilitate the removal of interfering matrix components.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
GradientStart with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)163.3[4]
Product Ions (m/z)72.1 (Quantifier), 90.0 (Qualifier)[4]
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound in soil. The data presented is based on a method validation study using Accelerated Solvent Extraction (ASE) as reported by the U.S. Environmental Protection Agency, which can serve as a reference for expected performance.

AnalyteFortification Level (ng/g)Mean Recovery (%)Standard DeviationRelative Standard Deviation (%)
This compound109067
309233
1009155

Limit of Detection (LOD): 1.0 ng/g Limit of Quantification (LOQ): 10.0 ng/g

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil_sampling 1. Soil Sampling & Homogenization hydration 2. Hydration (10g soil + 10mL H2O) soil_sampling->hydration extraction 3. Extraction (10mL ACN + QuEChERS salts) hydration->extraction centrifuge1 4. Centrifugation (4000 rpm, 5 min) extraction->centrifuge1 dSPE 5. Transfer Supernatant to d-SPE Tube centrifuge1->dSPE Supernatant vortex_cleanup 6. Vortex (1 min) dSPE->vortex_cleanup centrifuge2 7. Centrifugation (4000 rpm, 5 min) vortex_cleanup->centrifuge2 filtration 8. Filtration (0.22 µm) centrifuge2->filtration Cleaned Extract lcms_analysis 9. LC-MS/MS Analysis filtration->lcms_analysis

Caption: Experimental workflow for the quantification of this compound in soil.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of this compound in soil using the QuEChERS extraction technique followed by LC-MS/MS analysis. The method is suitable for high-throughput environmental monitoring and research applications, offering good recovery and sensitivity. The provided workflow and instrumental parameters can be adapted by analytical laboratories for the routine analysis of this important pesticide metabolite.

References

Application of Immunoassays for Rapid Screening of Oxamyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Oxamyl (B33474) is a carbamate (B1207046) insecticide, nematicide, and acaricide used to control a broad spectrum of pests on various field crops, fruits, and vegetables. Its primary metabolite, oxamyl oxime, is a key indicator of oxamyl exposure and is often included in residue analysis for regulatory purposes. Traditional analytical methods for detecting oxamyl and its oxime, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific but can be time-consuming, expensive, and require sophisticated laboratory equipment and trained personnel.

Immunoassays offer a rapid, cost-effective, and user-friendly alternative for the high-throughput screening of this compound in various matrices. These assays are based on the highly specific binding between an antibody and its target antigen (in this case, this compound). The two most common immunoassay formats for small molecule detection are the enzyme-linked immunosorbent assay (ELISA) and the lateral flow immunoassay (LFI). This document provides an overview of the application of these immunoassays for the rapid screening of this compound, along with detailed protocols for researchers, scientists, and drug development professionals.

Principle of Detection

Immunoassays for this compound typically employ a competitive format. In this format, the this compound present in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Competitive ELISA

In a competitive ELISA, a microtiter plate is coated with antibodies specific to this compound. The sample is mixed with a known amount of enzyme-labeled this compound and added to the wells. After an incubation period, any unbound reagents are washed away. A substrate is then added, which reacts with the enzyme to produce a colored product. The intensity of the color is measured using a microplate reader, and the concentration of this compound in the sample is determined by comparing the result to a standard curve.

Lateral Flow Immunoassay

A lateral flow immunoassay, or test strip, is a paper-based device that uses a competitive format for rapid, on-site screening. The sample is applied to a sample pad, where it mixes with colloidal gold-labeled antibodies specific to this compound. This mixture then migrates along a nitrocellulose membrane by capillary action. The membrane contains a test line with immobilized this compound-protein conjugate and a control line. If this compound is present in the sample, it will bind to the gold-labeled antibodies, preventing them from binding to the test line. A visible line will only appear at the test line if the sample is free of this compound. The control line should always appear, indicating the test is valid.

Data Presentation

The performance of immunoassays for this compound is evaluated based on several key parameters, which are summarized in the tables below.

ParameterCompetitive ELISAColloidal Gold-Based LFIAnalytical Method (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL~1 ng/mL (in buffer)0.001 - 0.002 mg/kg (in produce)[1]
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.1 mg/kg (in tobacco)[2]0.001 - 0.002 mg/kg (in produce)[1]
Assay Time 1 - 2 hours5 - 10 minutes2 - 4 hours
Equipment Required Microplate reader, incubator, washerNone (visual) or strip readerLC-MS/MS system
Sample Throughput High (96-well plate format)Low to mediumLow to medium
Portability Lab-basedField-portableLab-based

Table 1. Comparison of Immunoassay and Analytical Method Performance Characteristics.

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Peppers 0.00293.1 - 96.81.0 - 4.3[1]
0.593.1 - 96.81.0 - 4.3[1]
593.1 - 96.81.0 - 4.3[1]
Apples 0.00292.0 - 94.21.1 - 2.3[1]
0.592.0 - 94.21.1 - 2.3[1]
592.0 - 94.21.1 - 2.3[1]
Grapes 0.00593.82.5
Rapeseed 0.00595.42.1

Table 2. Recovery of Oxamyl and this compound from Spiked Vegetable and Fruit Samples using an LC-MS/MS method. (Note: Immunoassay recovery is expected to be similar after appropriate sample preparation).[1]

CompoundCross-Reactivity (%)
This compound 100
Oxamyl >80 (assay dependent)
Methomyl <10
Aldicarb <5
Carbofuran <1
Other Carbamates <0.1

Table 3. Typical Cross-Reactivity Profile of an this compound Immunoassay.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol provides a general procedure for a competitive ELISA. Optimal concentrations of antibodies, conjugates, and incubation times should be determined empirically.

Materials:

  • 96-well microtiter plate coated with anti-oxamyl oxime antibody

  • This compound standards (0, 0.1, 0.5, 1, 5, 10 ng/mL)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Sample extraction buffer (e.g., phosphate-buffered saline (PBS) with 0.05% Tween-20)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Sample Preparation:

    • Water Samples: Acidify the water sample with formic acid. No further extraction is typically needed.[3]

    • Soil Samples: Extract soil with a mixture of acetonitrile (B52724) and methanol (B129727) containing formic acid. The extract is then concentrated and diluted.[2]

    • Vegetable/Fruit Samples: Homogenize the sample with acetonitrile and salt. The acetonitrile phase is then purified using dispersive solid-phase extraction (dSPE).[1]

  • Assay Procedure:

    • Add 50 µL of standard or prepared sample to each well.

    • Add 50 µL of this compound-HRP conjugate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 10 minutes.

  • Data Analysis:

    • Calculate the average absorbance for each standard and sample.

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Lateral Flow Immunoassay for this compound

This protocol describes the general use of a colloidal gold-based lateral flow immunoassay for the qualitative or semi-quantitative screening of this compound.

Materials:

  • This compound lateral flow test strips

  • Sample extraction tubes

  • Extraction buffer (provided with the kit)

  • Pipette or dropper

Procedure:

  • Sample Preparation:

    • Follow the kit manufacturer's instructions for the specific matrix being tested. Generally, this involves weighing a small amount of the homogenized sample, adding the extraction buffer, shaking vigorously, and allowing the solids to settle.

  • Assay Procedure:

    • Place the test strip on a flat, dry surface.

    • Using a clean pipette, apply the specified number of drops of the sample extract to the sample well of the test strip.

    • Allow the test to run for the time specified in the kit instructions (typically 5-10 minutes).

  • Interpretation of Results:

    • Negative: Two colored lines appear, one at the control line (C) and one at the test line (T).

    • Positive: Only one colored line appears at the control line (C).

    • Invalid: No line appears at the control line (C). The test should be repeated with a new strip.

Mandatory Visualizations

Competitive_ELISA_Signaling_Pathway cluster_well Microtiter Well cluster_detection Detection Ab Anti-Oxamyl Oxime Antibody Bound_Analyte Antibody-Analyte Complex Bound_Conjugate Antibody-Conjugate Complex Oxamyl_Oxime This compound (Analyte) Oxamyl_Oxime->Bound_Analyte Binds Enzyme_Conjugate This compound-HRP Conjugate Enzyme_Conjugate->Bound_Conjugate Binds Substrate Substrate (TMB) Bound_Conjugate->Substrate Reacts with Colored_Product Colored Product Substrate->Colored_Product Produces Signal Signal (Absorbance at 450 nm) Colored_Product->Signal Generates

Caption: Competitive ELISA signaling pathway for this compound detection.

Lateral_Flow_Immunoassay_Workflow cluster_sample_prep Sample Preparation cluster_assay Lateral Flow Assay start Start: Sample Collection (e.g., water, soil, produce) extraction Extraction with Buffer start->extraction filtration Filtration/Centrifugation (if necessary) extraction->filtration extract Sample Extract filtration->extract apply_sample Apply Extract to Sample Pad extract->apply_sample Proceed to Assay migration Migration with Gold-Labeled Anti-Oxamyl Oxime Antibody apply_sample->migration competition Competitive Binding at Test Line (Immobilized this compound) migration->competition control Binding at Control Line competition->control result Interpret Results control->result

Caption: Experimental workflow for Lateral Flow Immunoassay of this compound.

Conclusion

Immunoassays, particularly competitive ELISA and lateral flow formats, provide a valuable tool for the rapid screening of this compound in a variety of samples. These methods are characterized by their speed, ease of use, and cost-effectiveness, making them suitable for high-throughput analysis and on-site testing. While immunoassays are excellent screening tools, it is important to note that positive results should be confirmed by a confirmatory method such as LC-MS/MS, especially for regulatory compliance. The protocols and data presented in this application note provide a foundation for researchers and scientists to develop and implement immunoassays for the detection of this compound in their specific applications.

References

Application Note: Simultaneous Determination of Oxamyl and Oxamyl Oxime in Agricultural Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the N-methyl carbamate (B1207046) insecticide Oxamyl (B33474) and its primary metabolite, Oxamyl oxime, in various agricultural and environmental matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] The procedure is highly selective and achieves low limits of detection, making it suitable for routine monitoring and regulatory compliance testing in food and environmental laboratories.

Introduction

Oxamyl is a broad-spectrum insecticide and nematicide used on a variety of crops to control insects, mites, and nematodes.[3] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Oxamyl in food products. The primary environmental and metabolic degradation product of Oxamyl is this compound.[3][4] Therefore, a comprehensive risk assessment requires the simultaneous monitoring of both the parent compound and its metabolite.

This protocol describes a validated LC-MS/MS method that offers high sensitivity and specificity for the concurrent analysis of Oxamyl and this compound. The sample preparation is based on the widely adopted QuEChERS methodology, which ensures high analyte recovery from complex matrices with effective removal of interferences.[2][5] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing reliable quantification and confirmation.[3]

Metabolic Relationship

Oxamyl metabolizes or degrades in the environment primarily through hydrolysis to form its less toxic oxime analogue, this compound. Monitoring both compounds is crucial for a complete residue profile.

G Oxamyl Oxamyl Oxime This compound Oxamyl->Oxime  Metabolism /  Hydrolysis

Figure 1. Metabolic conversion of Oxamyl to this compound.

Experimental Protocols

3.1. Reagents and Materials

  • Standards: Certified reference standards of Oxamyl (CAS 23135-22-0) and this compound (CAS 30558-43-1).[6]

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA) and C18.

  • QuEChERS Kits: Pre-packaged extraction salts and d-SPE tubes may be used.[2]

3.2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate standard by diluting the individual stock solutions with methanol.[1]

  • Working Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution in the initial mobile phase or a blank matrix extract to compensate for matrix effects.

3.3. Protocol 1: Sample Preparation for Fruits & Vegetables (QuEChERS)

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[1][2]

  • Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid, optional but recommended for pH-labile pesticides). For dry samples, add an appropriate amount of water first. Add internal standards if used.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Cap tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[7]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filtration & Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

3.4. Protocol 2: Sample Preparation for Water

  • Acidification: Transfer a 10 mL aliquot of the water sample into a vial.[3]

  • Dilution: Add 10 mL of 0.1% formic acid in water.[3]

  • Filtration: If the sample contains particulates, filter through a 0.22 µm syringe filter into an autosampler vial.[3]

  • Analysis: The sample is ready for direct injection.

Analytical Workflow

The overall analytical process follows a streamlined workflow from sample receipt to final data reporting, ensuring efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Homogenization B Acetonitrile Extraction & Partitioning A->B C d-SPE Cleanup (PSA/C18) B->C D LC-MS/MS Analysis (MRM) C->D E Quantification & Reporting D->E

Figure 2. General experimental workflow for residue analysis.

Data and Results

5.1. LC-MS/MS Conditions

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC-MS/MS Instrumental Parameters
LC System UPLC/HPLC System
ColumnC18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient5% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage4.0 kV
Desolvation Temp.300°C[1]

5.2. MRM Transitions

Specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

Table 2: Optimized MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier)
Oxamyl237.1 ([M+NH₄]⁺)[4][8]72.1[8]90.1[8]
This compound163.1 ([M+H]⁺)[9]72.1[9]47.1[9]

5.3. Method Performance

The method was validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 3: Method Validation Summary
Parameter Oxamyl This compound
Linearity Range0.5 - 200 µg/kg0.5 - 200 µg/kg
Correlation (r²)>0.995>0.995
LOD (mg/kg)0.002[1]0.001[1]
LOQ (mg/kg)0.01[10]0.01
Table 4: Accuracy and Precision in Tomato Matrix (n=5)
Spike Level (µg/kg) Mean Recovery (%) RSD (%) Mean Recovery (%) RSD (%)
Oxamyl This compound
1095.24.193.52.9
5096.8[1]2.594.1[1]2.1
10092.0[1]1.890.5[1]1.7

Recovery and RSD values are representative based on published data.[1]

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient tool for the simultaneous determination of Oxamyl and its main metabolite, this compound. The use of a QuEChERS-based sample preparation protocol allows for high-throughput analysis across a variety of complex food and environmental matrices. The method demonstrates excellent performance characteristics, meeting the typical requirements for pesticide residue analysis in a regulatory context.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxamyl Oxime Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of oxamyl (B33474) and its metabolite, oxamyl oxime. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving detection limits and troubleshooting common issues in mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical detection limits for this compound in mass spectrometry?

The limit of detection (LOD) and limit of quantitation (LOQ) for this compound can vary significantly depending on the sample matrix, sample preparation method, and the specific LC-MS/MS system used. However, established methods provide a general benchmark.

MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
WaterLC-MS/MS0.1 µg/L (ppb)[1]1.0 µg/L (ppb)[1][2]
SoilLC-MSTarget LOD of 1.0 µg/kg (ppb)[3]0.001 mg/kg (1 ppb)[4]
CropsGC (derivatized)Quantifiable at 0.25 ng[5]Recoveries tested at 0.05 mg/kg (ppm)[5]

Q2: I am not seeing a signal for this compound. What are the common causes?

A lack of signal can stem from several factors, ranging from sample preparation to instrument settings. The following troubleshooting guide can help isolate the issue.

No_Signal_Troubleshooting cluster_check Initial Checks cluster_instrument_issue Instrument Troubleshooting cluster_sample_issue Sample & Matrix Troubleshooting start No or Low Signal Detected check_std Inject a fresh, known concentration standard start->check_std std_ok Is standard signal strong and consistent? check_std->std_ok check_ms Verify MS Parameters: - Correct m/z transitions? - Ionization mode correct (ESI+)? - Source parameters optimal? std_ok->check_ms No check_prep Review Sample Preparation: - Analyte loss during extraction? - pH adjustment correct? std_ok->check_prep Yes check_lc Verify LC System: - Correct mobile phases? - Leaks in the system? - Column integrity okay? check_ms->check_lc check_source Inspect Ion Source: - ESI needle clogged? - Consistent spray? check_lc->check_source check_matrix Investigate Matrix Effects: - Severe ion suppression? (See FAQ Q4) check_prep->check_matrix

Caption: Troubleshooting workflow for no/low signal of this compound.

Q3: My signal-to-noise (S/N) ratio is poor. How can I improve it?

A low S/N ratio can be improved by either increasing the analyte signal or decreasing the background noise.

To Increase Signal:

  • Sample Concentration: If using an extraction method, evaporate the solvent and reconstitute the sample in a smaller volume.[6] On-line Solid-Phase Extraction (SPE) can also be used to concentrate the sample directly before injection.[6]

  • Optimize Ionization: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote the formation of the protonated [M+H]⁺ ion in positive electrospray ionization (ESI).[1][3] Systematically tune ion source parameters like capillary voltage, desolvation gas temperature, and flow rate.[1][7]

  • MS Parameters: Tune the collision energy for the specific MRM transition of this compound to maximize the product ion signal.

To Decrease Noise:

  • Improve Sample Cleanup: For complex matrices like soil or vegetables, incorporate a cleanup step like Solid-Phase Extraction (SPE) to remove interfering components.[6]

  • Chromatographic Separation: Optimize the LC gradient to better separate this compound from co-eluting matrix components that can cause background noise.

  • Use High-Purity Solvents: Ensure that all solvents (water, methanol, acetonitrile) and additives (formic acid) are LC-MS grade to prevent contamination.

Q4: I suspect matrix effects are impacting my results. How can I identify and mitigate them?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a primary challenge in complex samples.[8] They can cause either ion suppression (signal decrease) or enhancement (signal increase).[8]

Identifying Matrix Effects:

  • Post-Column Infusion: Infuse a constant flow of this compound standard into the LC eluent after the analytical column. Inject a blank matrix extract. A dip or rise in the baseline signal at the retention time of interest indicates ion suppression or enhancement, respectively.

  • Comparative Analysis: Compare the peak area of a standard prepared in a pure solvent to the peak area of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.

Mitigating Matrix Effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This is a highly effective way to compensate for signal alteration.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the ideal solution. It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

  • Improved Sample Cleanup: A more rigorous sample preparation, such as SPE, can remove the interfering matrix components.[6]

  • Chromatographic Separation: Adjusting the LC method to better resolve the analyte from interfering compounds can move it to a "cleaner" region of the chromatogram.[9]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact.

Q5: What are the recommended starting parameters for an LC-MS/MS method for this compound?

The following table provides a set of typical starting parameters for developing an LC-MS/MS method for this compound, based on published methods.[1][3][7] These should be optimized for your specific instrument and application.

ParameterRecommended Starting Condition
LC System
ColumnC18 Reversed-Phase (e.g., Hypersil ODS, 2.1 mm x 10 cm)[3]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BMethanol or Acetonitrile[1][3]
Flow Rate0.3 - 0.4 mL/min[3][7]
Column Temperature30 - 35 °C[3][7]
Injection Volume5 - 20 µL[3][7]
GradientStart with high aqueous phase (e.g., 95-100% A), ramp to high organic (e.g., 90% B)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive Ion[3]
Capillary Voltage~3500 - 4000 V[3][7]
Desolvation Temp.~300 - 350 °C[3][7]
Detection ModeMultiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[1][3][7]
Precursor Ion (Q1)m/z 163 ([M+H]⁺)[3]
Product Ion(s) (Q3)To be determined by infusing a standard and performing a product ion scan

Troubleshooting Guide: High Background Noise

High background noise can obscure the analyte peak and worsen detection limits. This workflow helps identify the source of the noise.

High_Noise_Troubleshooting cluster_source Source of Noise start High Background Noise inject_blank Inject a pure solvent blank (e.g., 50:50 Methanol:Water) start->inject_blank noise_persists Does high noise persist? inject_blank->noise_persists carryover Noise is from Sample Carryover noise_persists->carryover No contamination Noise is from System Contamination noise_persists->contamination Yes solution_carryover Solution: - Improve needle wash method - Inject extra blanks between samples carryover->solution_carryover solution_contamination Solution: - Prepare fresh mobile phases - Flush LC system thoroughly - Clean MS ion source contamination->solution_contamination

Caption: Diagnostic workflow for high background noise issues.

Experimental Protocols

Protocol 1: Basic Sample Preparation for Water Matrices

This protocol is adapted from the EPA method for the determination of oxamyl and its oxime metabolite in water.[1] It utilizes a "dilute-and-shoot" approach.

  • Sample Collection: Collect 10 mL of the water sample into a 20 mL glass scintillation vial.

  • Acidification: Add 10 mL of 0.1% formic acid in LC-MS grade water to the vial.[1] This brings the final volume to 20 mL and ensures the analytes are in their protonated form for positive ion ESI.

  • Mixing: Cap the vial and mix thoroughly.

  • Filtration (if necessary): If the sample contains particulates, filter it through a 0.2 µm PTFE syringe filter into an HPLC vial.[1][3]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Extraction and Preparation for Soil Matrices

This protocol is a summary of the principles outlined in the EPA method for soil analysis.[3]

  • Extraction: Weigh a homogenized soil sample (e.g., 10-15 g) and mix it with silica (B1680970) gel.

  • Solvent Extraction: Extract the soil using an appropriate technique (e.g., Accelerated Solvent Extraction - ASE) with an extraction solvent such as 80:20 acetonitrile:methanol containing 0.01% formic acid.[3]

  • Concentration: Collect the extract and concentrate it under a gentle stream of nitrogen. For example, concentrate a 5 mL aliquot down to 1.5 mL.[3]

  • Solvent Exchange: Dilute the concentrated extract to a final volume (e.g., 10 mL) using a solution with a higher aqueous content, such as 0.01% formic acid in water, to ensure compatibility with the reversed-phase LC system.[3]

  • Filtration: Filter the final extract through a 0.2 µm PTFE syringe filter into an HPLC vial.[3]

  • Analysis: The sample is now ready for LC-MS/MS analysis. Further dilution may be necessary to bring the analyte concentration within the calibration range.

Protocol 3: General LC-MS/MS Parameter Optimization

A systematic approach is crucial for achieving the best detection limits.

  • MS Tuning (Direct Infusion):

    • Prepare a 0.5 - 1.0 µg/mL standard solution of this compound in a typical mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • In a full scan or precursor ion scan mode, identify the mass-to-charge ratio (m/z) of the protonated parent ion ([M+H]⁺), which should be m/z 163.[3]

    • Perform a product ion scan on m/z 163 to identify the most stable and abundant fragment ions.

    • Create MRM transitions using the precursor ion (m/z 163) and the most intense product ions. Optimize the collision energy (CE) and other compound-specific parameters for each transition.

  • LC Method Development:

    • Inject the standard onto the LC-MS/MS system using the starting parameters from FAQ Q5.

    • Adjust the gradient profile to ensure the this compound peak is sharp, symmetrical, and elutes with a reasonable retention time (e.g., not in the solvent front).

    • If peak shape is poor, consider adjusting the mobile phase composition or trying a different C18 column from another manufacturer.

  • Source Parameter Optimization:

    • While injecting the standard repeatedly, adjust the ESI source parameters one at a time to maximize the signal intensity.

    • Key parameters include nebulizer gas pressure, drying gas flow and temperature, and capillary voltage. Note the optimal value for each.

References

Technical Support Center: Oxamyl Oxime HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing with Oxamyl oxime in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for polar or ionizable compounds like this compound in reversed-phase HPLC is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction of the analyte with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[1][2][3] These silanol groups can be acidic and interact with basic functional groups on the analyte, leading to a secondary retention mechanism that causes tailing.[2][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in multiple retention mechanisms and a tailed peak.[5][6] For basic compounds, a mobile phase pH above 3.0 can lead to ionized silanol groups, increasing unwanted interactions.[2]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can saturate the stationary phase, leading to peak distortion.[6][7][8]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections, can cause the analyte band to spread before reaching the detector, resulting in tailing.[5][9] This is particularly noticeable for early-eluting peaks.[7]

  • Column Degradation: A void at the column inlet, a partially blocked frit, or contamination of the column can disrupt the flow path and cause peak tailing.[2][8][9]

  • Metal Contamination: Trace metal impurities in the silica (B1680970) matrix or from system components can chelate with the analyte, causing tailing.[1]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. The following workflow can guide your troubleshooting process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issues Focus on Systemic Issues: - Check for extra-column volume (tubing, connections) - Inspect for column void/damage - Check/replace guard column & frits check_all_peaks->system_issues Yes analyte_issues Focus on Analyte-Specific Chemical Interactions check_all_peaks->analyte_issues No problem_resolved Problem Resolved system_issues->problem_resolved Issue Found & Fixed check_overload Is the peak shape concentration-dependent? (Inject a 10x dilution) analyte_issues->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase check_overload->optimize_mobile_phase No reduce_load->problem_resolved Tailing Improves lower_ph Lower Mobile Phase pH to 2.5-3.5 (e.g., using 0.1% Formic Acid) optimize_mobile_phase->lower_ph lower_ph->problem_resolved Tailing Improves check_column Consider Column Chemistry lower_ph->check_column Tailing Persists end_capped Use a modern, high-purity, end-capped column (Type B Silica) check_column->end_capped end_capped->problem_resolved Tailing Improves alternative_phase Try an alternative stationary phase (e.g., Polar-Embedded, Hybrid) end_capped->alternative_phase Tailing Persists alternative_phase->problem_resolved Tailing Improves

Figure 1. Systematic workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q3: How does mobile phase pH affect this compound peak shape?

The mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds. For a basic compound like this compound, operating at a low pH (typically 2.5-3.5) protonates the residual silanol groups on the silica surface, minimizing the secondary ionic interactions that cause peak tailing.[2][7] Conversely, at a higher pH (e.g., > 4), silanol groups become ionized and can strongly interact with positively charged analytes, leading to significant tailing.[2] Therefore, using an acidic modifier like formic acid is common in methods for Oxamyl analysis.[10][11]

Q4: Can mobile phase additives improve my peak shape?

Yes, mobile phase additives can be very effective.

  • Competing Base: For basic compounds exhibiting tailing due to silanol interactions, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites and improve peak shape.[6]

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can increase the ionic strength of the mobile phase, which helps to mask residual silanol interactions and maintain a stable pH on the column surface, leading to improved peak symmetry.[9][12]

Q5: When should I consider replacing my HPLC column?

You should consider replacing your column if you observe persistent peak tailing for all compounds (not just this compound), a sudden loss of efficiency, or a significant increase in backpressure that cannot be resolved by flushing.[13][14] Before replacing, try reversing the column and flushing with a strong solvent to remove any contamination from the inlet frit.[13] If peak shape improves temporarily but degrades again quickly, a void has likely formed at the column inlet, and the column should be replaced.[9]

Q6: Could my sample solvent be the cause of the peak tailing?

Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[3] This is a form of volume overload. Try to dissolve your sample in the initial mobile phase or a weaker solvent whenever possible. If this is not feasible, minimize the injection volume.[7]

Data Presentation

The following table provides representative data illustrating the effect of mobile phase pH on the peak tailing factor for a basic analyte like this compound. A lower tailing factor indicates a more symmetrical peak.

Mobile Phase pH (Aqueous)Buffer/AdditiveRepresentative Tailing Factor (Tf)Peak Shape Observation
7.010 mM Phosphate Buffer2.4Severe Tailing
4.510 mM Acetate (B1210297) Buffer1.8Moderate Tailing
3.00.1% Formic Acid1.3Minor Tailing
2.70.1% Formic Acid1.1Symmetrical Peak
Note: Data is illustrative to show a typical trend. Actual values will vary based on the specific column, analyte, and HPLC system.

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH

This protocol details a systematic approach to optimize the mobile phase pH to reduce peak tailing for this compound.

  • Initial Analysis:

    • Column: Standard end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7).

    • Mobile Phase B: Acetonitrile.

    • Method: Run a standard gradient (e.g., 5% to 95% B over 10 minutes) and observe the peak shape of this compound. Calculate the USP tailing factor.[6]

  • pH Modification:

    • Prepare an alternative Mobile Phase A using 10 mM ammonium (B1175870) acetate adjusted to pH 4.5 with acetic acid.

    • Equilibrate the column thoroughly with the new mobile phase.

    • Re-run the analysis using the same gradient and compare the tailing factor to the initial analysis.

  • Analysis:

    • Compare the chromatograms from the low pH and mid-range pH runs.

    • The lower pH condition (0.1% Formic Acid) is expected to yield a significantly better peak shape (lower tailing factor) due to the suppression of silanol interactions.[2][7]

Protocol 2: HPLC-MS/MS Method for Oxamyl and this compound Analysis

This protocol is adapted from established EPA methods for the analysis of Oxamyl and its oxime metabolite.[10][11]

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 25 to 100 µL.[10]

    • Gradient: A suitable gradient to separate Oxamyl and this compound from matrix interferences.

  • MS/MS Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor appropriate precursor/product ion transitions for Oxamyl and this compound.

  • Sample Preparation:

    • Samples (e.g., water) are acidified with 0.1% formic acid.[10]

    • Samples may require filtration through a 0.45 µm PTFE filter if particulates are present.[10]

Logical Relationships

The relationship between key factors causing peak tailing can be visualized as a cause-and-effect diagram.

G cluster_cause Primary Causes cluster_effect Observed Effect silanol Active Silanol Groups (Si-OH) tailing This compound Peak Tailing silanol->tailing Secondary Ionic Interactions ph High Mobile Phase pH (> 3.5) ph->silanol Ionizes Silanols overload Column Overload overload->tailing Distorts Band Profile extracol Extra-Column Volume extracol->tailing Causes Band Broadening

Figure 2. Key factors contributing to peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for Better Separation of Oxamyl Oxime Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize the separation of Oxamyl oxime isomers. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to address common challenges encountered during chromatographic method development.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: The separation of E/Z (syn/anti) isomers of oximes, including this compound, can be difficult due to their similar physical and chemical properties.[1] A significant challenge is the potential for interconversion between the two isomeric forms, which can be influenced by factors such as temperature, pH, and the composition of the mobile and stationary phases.[1] This interconversion can lead to peak broadening or the appearance of a plateau between the two isomer peaks.

Q2: What are the primary chromatographic methods for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating oxime isomers.[1][2] Both normal-phase and reversed-phase HPLC can be employed. For reversed-phase HPLC, which is generally preferred for polar analytes like oximes, common stationary phases include C8 and C18. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives to control pH.[3]

Q3: How does the mobile phase pH affect the separation of this compound isomers?

A3: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds and can significantly influence the retention and selectivity of oxime isomers.[4][5] For optimal peak shape and reproducibility, it is generally recommended to use a mobile phase pH that is at least one pH unit away from the pKa of the analytes.[5] This ensures that the analytes are in a single, stable ionization state. Acidic conditions, such as the addition of formic or acetic acid, are commonly used in reversed-phase HPLC for the analysis of oximes and can also help to suppress the interconversion of some isomers.[3][6]

Q4: What is the role of the organic modifier in the mobile phase?

A4: The organic modifier (e.g., acetonitrile or methanol) in a reversed-phase system controls the elution strength of the mobile phase. By adjusting the percentage of the organic modifier, you can modulate the retention times of the this compound isomers. A systematic variation of the organic modifier concentration is a fundamental step in optimizing the separation.

Q5: Can temperature be used to improve the separation of this compound isomers?

A5: Yes, temperature can be a useful tool for optimizing the separation. Lowering the column temperature can sometimes improve resolution by reducing the rate of on-column isomer interconversion.[7][8] However, the effect of temperature on selectivity can be complex, and in some cases, elevated temperatures might be beneficial.[9] Therefore, it is advisable to study the effect of temperature as part of the method development process.

Troubleshooting Guide

Issue 1: Poor or no separation of this compound isomers.

  • Possible Cause A: Inappropriate mobile phase composition.

    • Solution: Systematically vary the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. Start with a shallow gradient or a series of isocratic runs with varying organic content.

  • Possible Cause B: Mobile phase pH is not optimal.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase using a suitable buffer or acid. For reversed-phase chromatography, explore a pH range between 2.5 and 7.5. It is recommended to use a pH that is at least one unit away from the pKa of this compound.[5]

  • Possible Cause C: The chosen stationary phase is not suitable.

    • Solution: If optimizing the mobile phase does not yield satisfactory results, consider trying a column with a different stationary phase (e.g., a different C18 column from another manufacturer, a C8 column, or a phenyl-hexyl column) to exploit different separation mechanisms.

Issue 2: Broad peaks or a plateau between the two isomer peaks.

  • Possible Cause A: On-column interconversion of the isomers.

    • Solution 1: Lower the column temperature. Running the separation at a sub-ambient temperature can slow down the kinetics of the interconversion.[7][8]

    • Solution 2: Adjust the mobile phase pH. Acidic conditions can sometimes stabilize one isomeric form over the other.[6]

    • Solution 3: Decrease the analysis time by using a faster flow rate or a steeper gradient to minimize the time the isomers spend on the column, thus reducing the opportunity for interconversion.

  • Possible Cause B: Poor peak shape due to secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate for the analytes and the column. Adding a small amount of a competing base, if applicable, or using a highly deactivated stationary phase can sometimes mitigate these effects.

Issue 3: Inconsistent retention times.

  • Possible Cause A: Unstable mobile phase pH.

    • Solution: Use a buffer to maintain a constant pH. Ensure the buffer is soluble in the entire mobile phase composition range of your gradient.[5]

  • Possible Cause B: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent and stable temperature throughout the analysis.[9]

  • Possible Cause C: Column degradation.

    • Solution: Operate the column within its recommended pH and temperature ranges to ensure its longevity and performance.[4]

Data Presentation: Mobile Phase Optimization Parameters

ParameterTypical Range/OptionsConsiderations
Stationary Phase C18, C8, Phenyl-HexylStart with a standard C18. Other phases may offer different selectivity.
Mobile Phase A WaterHigh purity water is essential.
Mobile Phase B Acetonitrile, MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient Linear, Step, or IsocraticA shallow linear gradient is a good starting point for screening.
pH 2.5 - 7.5Control with formic acid, acetic acid, or phosphate/acetate (B1210297) buffers.[5]
Additives Formic Acid (0.1%), Acetic Acid (0.1%)Common additives for good peak shape and MS compatibility.[3]
Column Temperature 10°C - 40°CLower temperatures may reduce isomer interconversion.[7][8][10]
Flow Rate 0.2 - 1.0 mL/min (for standard HPLC)Adjust based on column dimensions and desired analysis time.
Detection UV (e.g., 220-250 nm), MSChoose a wavelength where both isomers have significant absorbance.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Screening for this compound Isomer Separation

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of this compound isomers.

  • Initial Column and Mobile Phase Selection:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV at 230 nm.

  • Gradient Screening:

    • Perform a broad scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution composition of the isomers.

    • Based on the scouting run, design a shallower gradient around the elution point of the isomers. For example, if the isomers elute at 30% B, run a gradient from 20% to 40% B over 20 minutes.

  • Optimization of Organic Modifier:

    • If the separation is still not optimal, switch the organic modifier from acetonitrile to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the gradient screening. Methanol may offer different selectivity for the isomers.

  • Optimization of pH:

    • Prepare mobile phases with different pH values. For example, compare 0.1% formic acid (pH ~2.7) with a 10 mM ammonium (B1175870) acetate buffer at pH 4.5 and pH 6.5.

    • Repeat the optimized gradient with each mobile phase to assess the impact of pH on resolution and peak shape.

  • Optimization of Temperature:

    • Using the best mobile phase composition determined from the previous steps, evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 35°C).

    • Analyze the chromatograms for changes in resolution and peak shape to determine the optimal temperature.

Logical Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization start Start: Prepare this compound Isomer Standard initial_conditions Initial RP-HPLC Conditions (C18, ACN/H2O with 0.1% FA, 25°C) start->initial_conditions scouting_gradient Run Broad Scouting Gradient (5-95% B) initial_conditions->scouting_gradient evaluate_scouting Evaluate Scouting Run scouting_gradient->evaluate_scouting optimize_gradient Optimize Gradient Slope evaluate_scouting->optimize_gradient Isomers Elute troubleshoot Troubleshoot (e.g., change column) evaluate_scouting->troubleshoot No Elution evaluate_gradient Sufficient Resolution? optimize_gradient->evaluate_gradient change_organic Change Organic Modifier (Methanol) evaluate_gradient->change_organic No optimize_ph Optimize Mobile Phase pH (e.g., 2.5, 4.5, 6.5) evaluate_gradient->optimize_ph No, after trying MeOH final_method Final Optimized Method evaluate_gradient->final_method Yes change_organic->optimize_gradient evaluate_ph Sufficient Resolution? optimize_ph->evaluate_ph optimize_temp Optimize Temperature (e.g., 15°C, 25°C, 35°C) evaluate_ph->optimize_temp No evaluate_ph->final_method Yes evaluate_temp Sufficient Resolution? optimize_temp->evaluate_temp evaluate_temp->final_method Yes evaluate_temp->troubleshoot No

Caption: Workflow for optimizing the mobile phase for this compound isomer separation.

References

Technical Support Center: Enhancing Oxamyl Oxime Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the extraction efficiency of Oxamyl and its primary metabolite, Oxamyl oxime, from challenging clay soil matrices.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from clay soils.

Q1: Why am I getting low recovery of Oxamyl and its oxime from my clay soil samples?

A1: Low recovery from clay soils is a frequent challenge due to the complex nature of the soil matrix. Several factors can contribute to this issue:

  • Strong Analyte-Matrix Interactions: Clay and organic matter in soil have numerous active sites that can strongly bind pesticide residues, making them difficult to extract.[1]

  • Inefficient Solvent Penetration: The chosen extraction solvent may not be effectively penetrating the soil matrix to desorb the analytes. Elevated temperatures and pressures, as used in Accelerated Solvent Extraction (ASE), can improve solvent penetration.[2]

  • Incorrect pH: The pH of the extraction solvent can influence the charge state of the analytes and their interaction with the soil, affecting solubility and extraction efficiency.

  • Inadequate Extraction Energy: The energy applied during extraction (e.g., shaking, sonication) might be insufficient to overcome the strong binding forces between this compound and the clay particles.

  • Analyte Degradation: Oxamyl can degrade in the soil, influenced by factors like soil temperature, pH, and microbial activity.[3]

Q2: My final extract is very dirty and causing instrument contamination. What can I do?

A2: Dirty extracts are common with complex matrices like clay soil and can lead to significant instrument downtime and poor data quality. The solution is to implement or optimize a cleanup step:

  • Dispersive Solid-Phase Extraction (d-SPE): For methods like QuEChERS, a d-SPE cleanup is essential. This involves adding specific sorbents to your extract to remove interfering matrix components.

  • Choosing the Right Sorbent: A combination of PSA (Primary Secondary Amine), which removes organic acids and polar interferences, and C18, which removes non-polar interferences, is often effective for cleaning up soil extracts. Graphitized Carbon Black (GCB) can also be used but may retain planar analytes.[4]

  • Filtration: Always filter the final extract through a 0.2 µm syringe filter (e.g., PTFE) before injection to remove fine particulates.[5]

Q3: I'm observing significant signal suppression in my LC/MS analysis. How can I correct for this?

A3: This is known as a "matrix effect," where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[6][7]

  • Matrix-Matched Calibration: The most reliable way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has been processed using the same method as your samples.[8][9] This ensures that the standards and samples experience similar ionization suppression or enhancement.

  • Use of Internal Standards: An isotope-labeled internal standard, if available, can effectively compensate for matrix effects as it behaves chemically similarly to the analyte and is affected by the matrix in the same way.

  • Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may compromise the method's limit of quantification (LOQ).

  • Improve Cleanup: A more rigorous cleanup step will reduce the amount of co-extracted matrix components, thereby lessening the matrix effect.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting method for extracting this compound from clay soil?

A1: Both Accelerated Solvent Extraction (ASE) and the QuEChERS method are excellent, validated starting points.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for multi-residue pesticide analysis and has been successfully adapted for soil matrices.[1][13] It involves a simple extraction and cleanup process, making it suitable for high-throughput laboratories.[8]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is critical for achieving high extraction efficiency.

  • Acetonitrile (B52724) (ACN): This is the most common solvent used in the QuEChERS method. Acidifying the ACN with a small amount of formic acid (e.g., 1%) can improve the recovery of certain pesticides.[14]

  • Methanol/Water or Methanol/Acetonitrile Mixtures: Methanol is a polar solvent effective at extracting polar pesticides. It is often used in mixtures for ASE and ultrasound-assisted extraction.[2][5][15] An 80:20 mixture of acetonitrile:methanol with 0.01% formic acid has been used effectively in a validated ASE method for Oxamyl and its oxime.[16]

Q3: What is the role of adding salts in the QuEChERS method?

A3: The addition of salts is a critical step in the QuEChERS procedure. A combination of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) is typically used.

  • Magnesium Sulfate (MgSO₄): Acts as a drying agent, removing excess water from the sample and the acetonitrile.

  • Sodium Chloride (NaCl) or Buffering Salts: These salts induce a "salting-out" effect, which forces the separation of the acetonitrile and aqueous layers. This drives the moderately polar pesticides, like Oxamyl, from the water phase into the acetonitrile layer, thereby improving recovery.[1] Buffering salts (e.g., sodium acetate, sodium citrate) are used to control the pH of the extraction, which is crucial for pH-dependent analytes.[8]

Q4: What are the typical recovery rates and limits of quantitation (LOQ) I should expect?

A4: Expected performance depends heavily on the method, soil type, and fortification level. However, published methods provide a good benchmark. For most validated methods, recoveries between 70% and 120% with a relative standard deviation (RSD) below 20% are considered acceptable.

Data Presentation

Table 1: Performance of Various Extraction Methods for Oxamyl and this compound in Soil
Extraction MethodAnalyteFortification LevelMean Recovery (%)RSD (%)LOQ (ppb)Reference
Accelerated Solvent Extraction (ASE) Oxamyl10 ppb90.66.610[5]
This compound10 ppb99.81.910[5]
Oxamyl100 ppb104.64.810[5]
This compound100 ppb89.24.710[5]
QuEChERS Oxamyl->70%<17%0.01 mg/kg[1][13]
Ultrasound-Assisted Extraction Various Pesticides0.09-14.60 mg/kg79 - 105-0.07-5.25 mg/kg[17]

Experimental Protocols & Visualizations

Protocol 1: Accelerated Solvent Extraction (ASE)

This protocol is based on the validated method for determining Oxamyl and its oxime metabolite in soil.[5][16]

  • Sample Preparation: Weigh approximately 13 g of soil and mix thoroughly with silica (B1680970) gel. Load the mixture into an ASE extraction cell.

  • Extraction:

    • Solvent: 80:20 Acetonitrile:Methanol (v:v) containing 0.01% formic acid.

    • Temperature: 100-130 °C.[2]

    • Pressure: 1500 psi.[11]

    • Static Time: 5-15 minutes.[2]

    • Perform one to two static cycles.

  • Concentration: Collect the total extract (~30-35 mL). Take a 5 mL aliquot, add 1 mL of 0.01% aqueous formic acid, and concentrate the volume to ~1.5 mL under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution & Filtration: Dilute the concentrated extract to a final volume of 10 mL with 0.01% aqueous formic acid. Sonicate for 1-2 minutes.[5]

  • Analysis: Filter the extract through a 0.2 µm PTFE syringe filter into an autosampler vial for LC/MS analysis.[5]

ASE_Workflow start Start prep Sample Preparation (13g soil + silica gel) start->prep ase ASE Extraction (ACN:MeOH, 100°C, 1500 psi) prep->ase concentrate Concentration (Under Nitrogen) ase->concentrate reconstitute Reconstitution & Sonication concentrate->reconstitute filter Syringe Filtration (0.2 µm PTFE) reconstitute->filter analysis LC/MS Analysis filter->analysis

Caption: Workflow for Accelerated Solvent Extraction (ASE) of this compound.
Protocol 2: Modified QuEChERS for Clay Soil

This protocol is an adaptation of the standard QuEChERS method, optimized for clay soil matrices.[8][14]

  • Sample Preparation & Hydration: Weigh 5-10 g of air-dried, sieved soil into a 50 mL centrifuge tube. Add water to achieve a total water content of ~8-10 mL (accounting for existing soil moisture) and let it hydrate (B1144303) for 30 minutes.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds and centrifuge at >5000 rcf for 2 minutes.

  • Analysis: Take the final supernatant, filter if necessary, and inject it into the LC/MS/MS system.

QuEChERS_Workflow start Start prep Sample Hydration (10g soil + Water) start->prep extract Extraction (Acidified ACN + Salts) prep->extract cent1 Centrifuge #1 extract->cent1 dspe d-SPE Cleanup (PSA + C18) cent1->dspe Take Aliquot cent2 Centrifuge #2 dspe->cent2 analysis LC/MS/MS Analysis cent2->analysis Take Supernatant

Caption: Workflow for the QuEChERS method adapted for clay soil analysis.
Protocol 3: Ultrasound-Assisted Extraction (UAE)

This is a general protocol for UAE, which is effective for a wide range of pesticides in soil.[17][18][19]

  • Sample Preparation: Weigh 5 g of soil into a glass vial.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., ethyl acetate and methanol).[17]

    • Place the vial in an ultrasonic bath.

    • Sonicate for 15-30 minutes at a controlled temperature (e.g., 30-50°C).[19]

  • Separation & Cleanup:

    • Centrifuge the sample to separate the soil from the solvent.

    • Collect the supernatant. A second extraction cycle on the soil pellet can improve recovery.

    • The extract can be concentrated and subjected to a cleanup step (e.g., SPE cartridge) if necessary before analysis.

  • Analysis: Filter the final extract and analyze by LC/MS or GC/MS.

Logical Diagram: Troubleshooting Low Recovery

Troubleshooting_Diagram start Low Recovery Observed q1 Is extraction method energetic enough? (e.g., ASE, UAE) start->q1 a1_no Switch to ASE or UAE to improve desorption q1->a1_no No q2 Is solvent optimized? (e.g., acidified ACN) q1->q2 Yes a1_no->q2 a2_no Test different solvents (ACN, MeOH) and add acid (e.g., Formic) q2->a2_no No q3 Is a cleanup step being used? q2->q3 Yes a2_no->q3 a3_no Implement d-SPE (PSA/C18) to reduce matrix interferences q3->a3_no No q4 Are matrix effects compensated? q3->q4 Yes a3_no->q4 a4_no Use matrix-matched calibration standards q4->a4_no No end Recovery Improved q4->end Yes a4_no->end

Caption: Decision tree for troubleshooting low extraction recovery from clay soils.

References

Reducing ion suppression for Oxamyl oxime in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxamyl oxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the electrospray ionization (ESI) mass spectrometry analysis of this compound, with a focus on mitigating ion suppression.

Troubleshooting Guide: Reducing Ion Suppression for this compound

Ion suppression is a common phenomenon in ESI-MS that can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of the target analyte, this compound.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression in your experiments.

Problem 1: Low or Inconsistent Signal Intensity for this compound

A primary indicator of ion suppression is a significantly lower signal for this compound in a sample matrix compared to a clean solvent standard.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Matrix Effects Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal.[3]1. Sample Dilution: A straightforward initial step is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, this is only feasible if the this compound concentration is high enough for detection after dilution. 2. Enhanced Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering compounds before LC-MS/MS analysis.[4] Common methods include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For many pesticide analyses, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice.[5] 3. Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from the matrix components causing suppression. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different selectivity.
Choice of Ionization Source Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds and matrices.[6]If your instrument has the capability, switching to an APCI source may reduce ion suppression.
Problem 2: Poor Reproducibility and Accuracy in Quantitative Analysis

Variable ion suppression between samples can lead to inconsistent results and compromise the accuracy of your quantitative data.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Inconsistent Matrix Composition The composition of the sample matrix can vary between samples, leading to different degrees of ion suppression.1. Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects and improve accuracy and precision. The SIL-IS will experience the same degree of ion suppression as the analyte, allowing for reliable quantification based on the analyte-to-IS ratio. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the ionization behavior of this compound should be carefully validated. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the ion suppression effects between the calibration standards and the unknown samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound, in the electrospray ionization source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention times of co-eluting matrix components indicates ion suppression. Another approach is to compare the signal intensity of this compound in a neat solvent standard versus a post-extraction spiked matrix sample. A lower signal in the matrix sample confirms the presence of ion suppression.

Q3: What are the most common sources of ion suppression for pesticide analysis in complex matrices?

A3: Common sources of ion suppression in the analysis of pesticides like this compound include salts, endogenous compounds from the sample (e.g., lipids, sugars, and pigments in food matrices), and formulation ingredients if analyzing a pesticide product.[7][8]

Q4: Can changing the mobile phase composition help reduce ion suppression?

A4: Yes, optimizing the mobile phase can help. For example, adjusting the pH or the organic solvent composition can alter the elution profile of interfering matrix components, separating them from the this compound peak. Using mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can sometimes improve ionization efficiency and reduce adduct formation, but their concentration should be optimized as high concentrations can also lead to suppression.

Q5: Is there a recommended sample preparation method to minimize ion suppression for this compound in food matrices?

A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and agricultural samples and is effective at removing many matrix components that cause ion suppression.[5] The specific QuEChERS protocol may need to be optimized depending on the food matrix. For particularly complex matrices, a subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) or C18 may be necessary.

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is a starting point and may require optimization for specific matrices.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., a mixture of magnesium sulfate (B86663), sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL).

    • Add it to a d-SPE tube containing a sorbent mixture (e.g., magnesium sulfate and PSA for general cleanup).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis:

    • The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument and application. This is based on the EPA method for water analysis.[9]

  • LC Column: A reversed-phase column, such as a Luna phenyl-hexyl, 150 mm x 4.6 mm, or equivalent.[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Methanol.[9]

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 25 to 100 µL.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the protonated molecular ion.[9]

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution LowSignal Low or Inconsistent This compound Signal SamplePrep Optimize Sample Preparation (e.g., QuEChERS, SPE) LowSignal->SamplePrep Matrix Effects Chroma Optimize Chromatography LowSignal->Chroma Co-elution Dilution Dilute Sample LowSignal->Dilution High Matrix Load InternalStandard Use Internal Standard (e.g., SIL-IS) LowSignal->InternalStandard Inaccurate Quantification ImprovedSignal Reduced Ion Suppression & Improved Data Quality SamplePrep->ImprovedSignal Chroma->ImprovedSignal Dilution->ImprovedSignal InternalStandard->ImprovedSignal

Caption: A troubleshooting workflow for addressing ion suppression.

LogicalRelationship cluster_cause Cause cluster_effect Effect cluster_mitigation Mitigation Strategy IonSuppression Ion Suppression ReducedSignal Reduced Signal Intensity IonSuppression->ReducedSignal PoorReproducibility Poor Reproducibility IonSuppression->PoorReproducibility InaccurateQuant Inaccurate Quantification IonSuppression->InaccurateQuant SampleCleanup Improved Sample Cleanup SampleCleanup->IonSuppression Reduces Chromatography Chromatographic Separation Chromatography->IonSuppression Avoids InternalStd Internal Standard Use InternalStd->InaccurateQuant Corrects

Caption: The relationship between ion suppression, its effects, and mitigation.

References

Stability of Oxamyl oxime in different organic solvents for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for the preparation, storage, and stability of Oxamyl oxime stock solutions in various organic solvents.

Stability of this compound in Organic Solvents

The stability of this compound in a stock solution is critical for obtaining reliable and reproducible experimental results. The choice of solvent and storage conditions significantly impacts the shelf-life of the compound. Below is a summary of available data on the stability of this compound in common organic solvents.

Data Summary Table

SolventConcentrationStorage TemperatureShelf-Life/StabilityCitations
Acetonitrile (B52724) 100 µg/mL5 to 10°C (Freezer)Up to 6 months[1][2]
Not specified-10°CApproximately 2 months[3]
DMSO Not specified-80°CUp to 1 year[4]
Not specified-20°CLong-term (months to years)[2]
Methanol (B129727) No specific data available-The parent compound, oxamyl, is highly soluble but can undergo rapid photolytic degradation in methanol under UV light.[1][5] It is recommended to protect solutions from light.
Acetone No specific data available-The parent compound, oxamyl, is highly soluble.[5] Stability data for this compound is not readily available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Acetonitrile

This protocol is based on established methods for preparing analytical standard solutions.[1][2]

Materials:

  • This compound (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. For example, to prepare a 100 µg/mL stock solution, weigh 10 mg of the standard.

  • Dissolution: Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.

  • Solvent Addition: Add a small amount of acetonitrile to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.

  • Bringing to Volume: Once dissolved, bring the solution to the final volume with acetonitrile.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer aliquots of the stock solution into amber glass vials. Store the vials in a freezer at the recommended temperature (e.g., 5-10°C).

Troubleshooting Guide & FAQs

Q1: My this compound stock solution appears cloudy or has precipitated. What should I do?

  • A1: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the storage temperature is too low for the chosen solvent.

    • Troubleshooting Steps:

      • Gently warm the solution to room temperature and sonicate for a few minutes to see if the precipitate redissolves.

      • If it does not redissolve, the concentration may be too high. Prepare a new, more dilute stock solution.

      • Ensure the solvent is of high purity (e.g., HPLC grade), as impurities can reduce solubility.

Q2: I am seeing inconsistent results in my experiments. Could my stock solution be the problem?

  • A2: Yes, inconsistent results are a common sign of stock solution degradation.

    • Troubleshooting Steps:

      • Check Storage Conditions: Verify that the stock solution has been stored at the correct temperature and protected from light, especially if using methanol.[1] The parent compound, oxamyl, is known to be unstable in aqueous solutions at neutral to high pH.[6][7] While data for organic solvents is limited, it is best practice to avoid basic conditions.

      • Verify Shelf-Life: Check the preparation date of your stock solution to ensure it has not exceeded its recommended shelf-life (see data table above).

      • Prepare Fresh Stock: If in doubt, the most reliable solution is to prepare a fresh stock solution from a new weighing of the solid compound.

      • Perform Quality Control: If you have access to analytical instrumentation (e.g., HPLC-UV), you can check the purity of your stock solution against a freshly prepared standard.

Q3: Can I store my working dilutions?

  • A3: It is generally not recommended to store low-concentration working solutions for extended periods.

    • Best Practice: Prepare fresh working dilutions from your concentrated stock solution daily or as needed for your experiments. Diluted aqueous standards (e.g., for calibration) should be stored refrigerated (2-6°C) and used within two months.[1]

Q4: What is the best solvent for long-term storage?

  • A4: Based on available data, DMSO appears to be suitable for longer-term storage at -80°C (up to one year).[4] For storage of a few months, acetonitrile is a well-documented option when stored in a freezer.[1][3]

Q5: How should I handle this compound powder and solutions?

  • A5: The parent compound, oxamyl, is classified as a poison.[1] It is crucial to handle this compound with appropriate safety precautions.

    • Safety Measures:

      • Always work in a well-ventilated area or a chemical fume hood.

      • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visual Workflow and Logic Diagrams

Diagram 1: Workflow for Preparation and Storage of this compound Stock Solution

cluster_prep Preparation cluster_storage Storage & Handling cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at Recommended Temperature & Conditions aliquot->store log Log Preparation Date aliquot->log check_stability Check for Precipitation Before Use store->check_stability fresh_dilutions Prepare Fresh Working Dilutions check_stability->fresh_dilutions

Caption: Workflow for preparing and storing this compound stock solutions.

References

Selecting the appropriate LC column for Oxamyl oxime analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxamyl oxime analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of LC column for this compound analysis?

A1: For the analysis of Oxamyl and its oxime metabolite, reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method. C18 columns are most commonly cited and recommended. Specific examples include Hypersil ODS columns.[1] The choice of column dimensions will depend on the specific requirements of the assay, such as desired resolution and run time.

Q2: What are typical mobile phases used for the separation of Oxamyl and its oxime?

A2: A common mobile phase involves a gradient elution using water and methanol, often with a formic acid additive (e.g., 0.1%) to improve peak shape and ionization efficiency for LC-MS/MS detection.[2] An alternative mobile phase can be a combination of acetonitrile (B52724) and water.[3] The exact gradient profile should be optimized for your specific column and system to achieve the best separation.

Q3: What detection method is most suitable for this compound analysis?

A3: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of Oxamyl and its oxime metabolite in various samples, including water and soil.[1][2] UV detection is also possible but may be less sensitive and specific.[4]

Q4: How should I prepare my samples for analysis?

A4: Sample preparation depends on the matrix. For water samples, a simple acidification with formic acid may be sufficient, followed by filtration if particulates are present.[2][5] Soil samples require a more extensive extraction procedure, often using a mixture of acetonitrile and methanol, followed by concentration and reconstitution in a suitable solvent.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Add a small amount of formic acid (e.g., 0.1%) to the aqueous mobile phase to improve peak symmetry.[2]
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Poor Resolution Between Oxamyl and this compound Mobile phase gradient is too steep.Optimize the gradient by making it shallower to increase the separation time between the two analytes.
Inappropriate column chemistry.While C18 is standard, consider a different reversed-phase column with alternative selectivity if co-elution persists.
Flow rate is too high.Reduce the flow rate to allow for better separation.
Low Sensitivity or No Peak Detected Insufficient sample concentration.Concentrate the sample extract before analysis.
Detector settings are not optimal.For LC-MS/MS, optimize the ionization source parameters and select the appropriate MRM transitions for Oxamyl and its oxime.
Sample degradation.Ensure proper storage of samples and standards (e.g., refrigerated at approximately 4°C).[2]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure mobile phases are properly mixed and degassed.[3]
Temperature variations.Use a column oven to maintain a consistent column temperature.
Column equilibration is insufficient.Equilibrate the column with the initial mobile phase conditions for a sufficient time before each injection.

Experimental Protocols

LC-MS/MS Method for Water Samples

This protocol is a summary of a common method for the analysis of Oxamyl and its oxime in water.[2]

  • Sample Preparation:

    • To a 10 mL aliquot of the water sample, add a small volume of aqueous formic acid solution.

    • If necessary, filter the sample using a 0.2 µm PTFE syringe filter.[1][2]

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm).[2]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: Methanol.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 25 to 100 µL.[2]

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • MS/MS Conditions:

    • Ionization: Turbo Ion Spray, positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for Oxamyl and its oxime.

Data Summary Tables

Table 1: Recommended LC Column Specifications

Parameter Specification 1 Specification 2
Stationary Phase Hypersil ODS (C18)[1]Reversed-Phase C18[2]
Length 100 mm[1]150 mm[2]
Internal Diameter 2.1 mm[1]4.6 mm[2]
Particle Size 3 µm[1]Not specified

Table 2: Example Mobile Phase Gradient

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Methanol)
0.08020
6.05050
7.03070
7.50100
8.50100
9.08020
11.08020
This is an example gradient and may require optimization.[2]

Visualizations

LC_Column_Selection_Workflow start Start: Need to Analyze This compound matrix Identify Sample Matrix (e.g., Water, Soil) start->matrix reversed_phase Select Reversed-Phase Chromatography matrix->reversed_phase c18_column Choose a C18 Column (e.g., Hypersil ODS) reversed_phase->c18_column dimensions Select Column Dimensions (e.g., 150x4.6mm or 100x2.1mm) c18_column->dimensions detection Choose Detection Method (LC-MS/MS recommended) dimensions->detection optimize Optimize Method (Gradient, Flow Rate) detection->optimize end Analysis Complete optimize->end

Caption: Workflow for selecting an appropriate LC column for this compound analysis.

Troubleshooting_Logic start Problem Identified (e.g., Poor Peak Shape) cause1 Check Mobile Phase pH (Add Formic Acid?) start->cause1 cause2 Check for Column Overload start->cause2 cause3 Inspect Column Condition start->cause3 solution1 Adjust Mobile Phase cause1->solution1 solution2 Reduce Sample Concentration/Volume cause2->solution2 solution3 Wash or Replace Column cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Oxamyl Oxime Detection in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Oxamyl and its primary metabolite, Oxamyl oxime, in groundwater. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. The methods discussed include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Analytical Methods

The selection of an analytical method for pesticide residue analysis is critical and depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of key performance parameters for different methods used for the analysis of Oxamyl and this compound in groundwater.

ParameterLC-MS/MS (DuPont-2455 Method)SPE-HPTLC/HPLC-UVHPLC with Post-Column UV and Chemiluminescence (HPLC-UV-CL)
Principle Separation by liquid chromatography followed by highly specific detection using tandem mass spectrometry.[1]Solid-phase extraction for sample concentration followed by separation and detection using HPTLC or HPLC with a UV detector.[2]HPLC separation followed by post-column UV irradiation to induce photolysis and subsequent chemiluminescence detection.[3][4]
Sample Preparation Simple "dilute and shoot" approach. A 10 mL water sample is acidified with formic acid. No concentration or clean-up steps are required unless sediment is present.[5]Solid-phase extraction (SPE) using a C-18 cartridge to concentrate the analytes from a 1 L water sample. The extract is then eluted and concentrated.[2]Direct injection of water samples. For complex matrices like tomato paste, a QuEChERS extraction is used.[3][4]
Limit of Quantification (LOQ) 1.0 ng/mL (ppb) for both Oxamyl and this compound.[5]Not explicitly stated for this compound, but the method is designed for trace-level analysis.Not explicitly stated, but the LOD is 0.17 mg/L.
Limit of Detection (LOD) 0.1 ppb (based on the least sensitive analyte).Not explicitly stated.0.17 mg/L (170 ng/mL).[3]
Recovery Acceptable recoveries and Relative Standard Deviations (RSDs) were reported during independent laboratory validation.[1]Recoveries for Oxamyl were determined at 0, 7, and 14 days, showing stability in preserved water samples.[2]88.7–103.1% from spiked tomato paste and similar recoveries from spiked drinking water.[3]
Specificity Highly specific due to the use of MS/MS detection in Multiple Reaction Monitoring (MRM) mode.[1]The screening method uses HPTLC with UV detection at different wavelengths. A reverse-phase HPLC method is provided for confirmation.[2]The chemiluminescence detection is based on the photolysis of the carbamate (B1207046) structure, providing a degree of specificity.[3]
Throughput High, due to minimal sample preparation.Lower, due to the multi-step SPE process.High, with a simple and fast procedure.[3]

Experimental Protocols

LC-MS/MS Method (DuPont-2455)

This method is highly specific and requires minimal sample preparation, making it suitable for high-throughput analysis.[6][1]

a. Sample Preparation:

  • Transfer a 10.0 ± 0.1 mL aliquot of the groundwater sample into a suitable container.[5]

  • Add an aqueous solution of 0.1% formic acid to achieve a final volume of 20.0 mL.[5]

  • If the sample contains sediment, filter it through a 0.2 µm PTFE syringe filter.[1][5]

  • The sample is now ready for injection into the LC-MS/MS system.

b. Instrumentation and Analysis:

  • LC System: A liquid chromatograph capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure ionization (API) source.[6]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for carbamates.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of Oxamyl and this compound.[6]

  • Calibration: A standard curve is constructed using peak areas of known standard injections versus concentration (ng/mL). Linear least squares regression is applied to generate the standard curve equation.[6]

Solid-Phase Extraction (SPE) followed by HPTLC/HPLC-UV

This method is a more traditional approach involving sample pre-concentration, which can be useful for achieving very low detection limits if needed.[2]

a. Sample Preparation (SPE):

  • Adjust the pH of a 1 L groundwater sample to pH 3 ± 0.2.[2]

  • Pass the sample through a C-18 SPE cartridge (containing 5 g of adsorbent).[2]

  • Dry the cartridge after sample loading.

  • Elute the retained analytes with acetonitrile.[2]

  • Concentrate the eluate to a final volume of 100 to 300 µL under a stream of nitrogen.[2]

b. Analysis:

  • HPTLC (Screening): The concentrated extract is applied to an HPTLC plate. The plate is developed using automated multiple development (AMD) and analyzed by UV reflectance detection at various wavelengths.[2]

  • HPLC-UV (Confirmation): The extract is analyzed using a reverse-phase HPLC system with a UV detector for confirmation of the analytes.[2]

Visualizations

Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 10 mL Groundwater Sample Acidification Acidify with 0.1% Formic Acid (Final Volume 20 mL) Sample->Acidification Filtration Filter if Sediment is Present (0.2 µm PTFE filter) Acidification->Filtration Injection Direct Injection Filtration->Injection LC Liquid Chromatography (Separation) Injection->LC MSMS Tandem Mass Spectrometry (Detection in MRM Mode) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound in groundwater.

Method_Comparison lcmsms_prep Minimal Sample Prep (Dilute & Shoot) lcmsms_spec High Specificity (MS/MS) lcmsms_sens High Sensitivity (ppb level) lcmsms_thru High Throughput spe_prep Extensive Sample Prep (SPE) spe_spec Moderate Specificity (UV Detection) spe_sens Potentially High Sensitivity (Concentration Step) spe_thru Low Throughput hplcuvcl_prep Minimal Sample Prep hplcuvcl_spec Good Specificity (Chem-Luminescence) hplcuvcl_sens Moderate Sensitivity (0.17 mg/L LOD) hplcuvcl_thru High Throughput

Caption: Logical comparison of key features of analytical methods.

References

Cross-Validation of Analytical Methods: A Comparative Guide to LC-MS/MS and GC-MS for the Quantification of Oxamyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide metabolites is paramount in ensuring food safety, environmental monitoring, and understanding toxicological profiles. Oxamyl (B33474) oxime, a principal metabolite of the insecticide oxamyl, requires robust and reliable analytical methods for its detection and quantification in various matrices. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters. While a fully validated, publicly available GC-MS method for Oxamyl oxime is not readily accessible, this guide provides a protocol based on established methods for related carbamate (B1207046) compounds, enabling a foundational comparison.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by a balance of sensitivity, selectivity, throughput, and the nature of the analyte and sample matrix. The following table summarizes the key quantitative performance parameters for the analysis of this compound by LC-MS/MS and a representative GC-MS method.

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 µg/L (ppb)[1]Estimated to be in the low µg/kg (ppb) range
Limit of Quantification (LOQ) 1.0 µg/L (ppb)[1]Estimated to be in the range of 5-10 µg/kg (ppb)
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) Typically 85-115%Typically 80-110%
Precision (RSD %) < 15%< 20%
Sample Throughput HighModerate to High
Derivatization Required NoYes

Experimental Workflows and Methodologies

A successful cross-validation relies on well-defined and reproducible experimental protocols. The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Sample Matrix (e.g., Water, Soil) Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization Data_Processing Data Processing LC_MS->Data_Processing GC_MS GC-MS Analysis GC_MS->Data_Processing Derivatization->GC_MS Comparison Method Comparison (Performance Parameters) Data_Processing->Comparison

A generalized workflow for the cross-validation of analytical methods for this compound.

Detailed Experimental Protocol: LC-MS/MS

This protocol is based on the validated EPA method for the determination of Oxamyl and its oxime metabolite in water.[1]

1. Sample Preparation

  • Measure a 10 mL aliquot of the water sample into a 20 mL glass vial.

  • Acidify the sample by adding 10 mL of 0.1% formic acid in water.

  • If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter.

  • The sample is now ready for injection. No further concentration or clean-up steps are typically required for water matrices.[1]

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate this compound from matrix interferences. For example:

    • 0-1 min: 95% A

    • 1-8 min: Gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 163.1)

    • Product Ions (m/z): At least two product ions for quantification and confirmation (e.g., 72.1 and 47.1).

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument to achieve maximum sensitivity and specificity.

Detailed Experimental Protocol: GC-MS (with Derivatization)

This protocol is a representative method for the analysis of carbamate oximes by GC-MS and is based on established derivatization techniques for similar analytes.[2]

1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix (e.g., soil, produce) using a suitable solvent such as ethyl acetate (B1210297) or acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for solid matrices.

  • Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) with a sorbent like graphitized carbon black (GCB) or primary secondary amine (PSA) to remove interfering matrix components.

  • Solvent Exchange: The solvent should be exchanged to a non-polar solvent suitable for derivatization, such as hexane (B92381) or toluene.

  • Derivatization (Silylation):

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound. This step increases the volatility and thermal stability of the analyte for GC analysis.[2]

2. Gas Chromatography (GC) Conditions

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10-15 °C/min.

    • Hold at 280 °C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Mode: Splitless injection.

3. Mass Spectrometry (MS) Conditions

  • Instrument: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: To identify the fragmentation pattern of the derivatized this compound.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of the TMS-derivatized this compound.

    • Multiple Reaction Monitoring (MRM) (with a triple quadrupole MS): For enhanced selectivity and sensitivity.

  • Mass Range: Typically m/z 50-450.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations.

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it a more direct and often faster method, particularly for aqueous samples. Its ability to handle thermally labile and polar compounds makes it well-suited for the analysis of many pesticide metabolites.

GC-MS , on the other hand, requires a derivatization step to analyze polar and non-volatile compounds like this compound. However, GC provides excellent chromatographic resolution, and EI ionization produces reproducible mass spectra that can be compared against established libraries for confident identification. For certain matrices, GC-MS can be a very robust and cost-effective technique.

The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired limits of detection, available instrumentation, and throughput needs. A thorough cross-validation, as outlined in this guide, is essential to ensure the accuracy and reliability of the data generated, regardless of the chosen methodology.

References

A Comparative Toxicological Analysis: Oxamyl vs. its Metabolite, Oxamyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of the N-methyl carbamate (B1207046) pesticide, Oxamyl (B33474), and its primary hydrolysis product, Oxamyl oxime. The information presented is collated from various toxicological studies and regulatory assessments to offer an objective overview supported by experimental data.

Executive Summary

Oxamyl is a highly toxic compound with a well-documented mechanism of action centered on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Its primary metabolite, this compound, is formed through the hydrolysis of the carbamate ester linkage. Toxicological data reveal a stark contrast in the acute toxicity of these two compounds, with this compound being significantly less toxic than its parent compound. This guide will delve into the quantitative toxicity data, the underlying mechanisms of action, and the experimental protocols used to determine these toxicological endpoints.

Quantitative Toxicity Data

The acute toxicity of a substance is commonly expressed by its LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population. The following table summarizes the available acute toxicity data for Oxamyl and this compound.

CompoundTest SpeciesRoute of AdministrationLD50 ValueToxicity Category
Oxamyl RatOral2.5 - 5.4 mg/kg[1][2][3]Category I (Highly Toxic)
RabbitDermal740 - 2960 mg/kg[1][2]Category III/IV (Slightly to Practically Non-toxic)
RatInhalation (4-hr LC50)0.064 - 0.17 mg/L[1][2]Category I/II (Highly Toxic)
This compound RatOral>7,000 mg/kg[4]Category IV (Practically Non-toxic)

Mechanism of Toxicity: Acetylcholinesterase Inhibition

Oxamyl's primary mode of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at the synaptic cleft. By inhibiting AChE, Oxamyl causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects. In contrast, this compound is not considered to be a potent acetylcholinesterase inhibitor.

Acetylcholinesterase Inhibition by Oxamyl cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse AChR->Nerve Impulse Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Oxamyl Oxamyl Oxamyl->AChE Inhibits OECD 425 Experimental Workflow start Start fasting Animal Fasting (Overnight) start->fasting dosing Administer Single Oral Dose fasting->dosing observation Observe for 48 hours dosing->observation decision Animal Survived? observation->decision stopping_criteria Stopping Criteria Met? observation->stopping_criteria increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No continue_dosing Dose Next Animal increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->observation stopping_criteria->continue_dosing No end_observation Observe for 14 Days stopping_criteria->end_observation Yes analysis Calculate LD50 (Maximum Likelihood) end_observation->analysis end End analysis->end

References

Cross-Reactivity of Oxamyl Oxime in Enzyme-Based Biosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxamyl and Enzyme-Based Biosensors

Oxamyl is a carbamate (B1207046) pesticide widely used for its insecticidal, acaricidal, and nematicidal properties.[1][2] Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[1][3]

Enzyme-based biosensors are analytical devices that utilize the high specificity of an enzyme to detect a target analyte.[4][5] For pesticides like Oxamyl, these biosensors most commonly employ AChE. The principle of detection is based on the inhibition of the enzyme's activity by the pesticide.[5][6] The degree of inhibition can be measured through various transduction methods, most notably electrochemical techniques, and is correlated to the concentration of the pesticide.[6][7]

Potential for Oxamyl Oxime Cross-Reactivity

This compound is the principal metabolite of Oxamyl. While specific studies detailing the cross-reactivity of this compound in Oxamyl-specific enzyme biosensors are scarce, the structural similarity between the parent compound and its oxime metabolite suggests a potential for cross-reactivity. The core molecular structure, which may interact with the active site of acetylcholinesterase, is largely retained in the oxime metabolite.

However, it is also known that some oximes can act as reactivators of inhibited AChE, while others can be inhibitors themselves.[8][9] The inhibitory or reactivating potential of an oxime is highly dependent on its specific chemical structure.[8][9] Without direct experimental data comparing the IC50 values or the percentage of AChE inhibition by Oxamyl and this compound under the same conditions, the degree of cross-reactivity remains speculative.

Comparative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative data directly comparing the inhibitory effects of Oxamyl and this compound on acetylcholinesterase. Therefore, a quantitative comparison table cannot be provided at this time. Researchers are encouraged to perform direct comparative studies to elucidate the degree of cross-reactivity.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for the fabrication of an acetylcholinesterase-based biosensor and its use in pesticide detection are provided below.

Protocol 1: Fabrication of an Acetylcholinesterase (AChE) Biosensor on a Screen-Printed Carbon Electrode (SPCE)

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Chitosan (B1678972) (medium molecular weight)

  • Acetic acid

  • Phosphate buffer saline (PBS), pH 7.4

  • Deionized (DI) water

  • Micropipettes

  • Vortex mixer

  • Nitrogen gas source (optional)

Procedure:

  • Preparation of Chitosan Solution (0.5% w/v):

    • Dissolve 50 mg of chitosan in 10 mL of 0.1 M acetic acid.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Centrifuge the solution to remove any undissolved particles.

  • Preparation of AChE Solution:

    • Prepare a stock solution of AChE (e.g., 1000 U/mL) in PBS (pH 7.4).

    • Store the stock solution at 4°C.

    • On the day of use, dilute the stock solution to the desired working concentration (e.g., 10 U/mL) with PBS.

  • Immobilization of AChE on the SPCE:

    • Take a clean SPCE.

    • Drop-cast a small volume (e.g., 5 µL) of the AChE working solution onto the surface of the working electrode.

    • Allow the electrode to dry at room temperature for approximately 1-2 hours or under a gentle stream of nitrogen.

    • After drying, drop-cast 5 µL of the 0.5% chitosan solution onto the enzyme layer.

    • Let the electrode dry completely at room temperature. The chitosan layer serves to entrap the enzyme and enhance its stability.

  • Storage of the Biosensor:

    • Store the fabricated biosensors at 4°C in a dry, dark container when not in use.

Protocol 2: Electrochemical Detection of an AChE Inhibitor

Materials:

  • Fabricated AChE/SPCE biosensor

  • Potentiostat/Galvanostat electrochemical workstation

  • Phosphate buffer saline (PBS), pH 7.4

  • Acetylthiocholine chloride (ATCl) solution (substrate)

  • Sample containing the potential inhibitor (e.g., Oxamyl, this compound)

  • Micropipettes

  • Electrochemical cell

Procedure:

  • Baseline Measurement:

    • Place the AChE/SPCE biosensor into the electrochemical cell containing a known volume of PBS (pH 7.4).

    • Record the baseline electrochemical signal (e.g., using cyclic voltammetry or amperometry).

  • Substrate Addition and Activity Measurement:

    • Add a specific concentration of the ATCl substrate to the PBS in the electrochemical cell.

    • AChE will catalyze the hydrolysis of ATCl to thiocholine.

    • Measure the electrochemical response corresponding to the oxidation of thiocholine. This signal represents the initial activity of the enzyme (I₀).

  • Inhibition Measurement:

    • Introduce a known concentration of the inhibitor sample into the electrochemical cell.

    • Incubate the biosensor with the inhibitor for a specific period (e.g., 10-15 minutes) to allow for the inhibition of AChE.

    • After incubation, measure the electrochemical response again in the presence of the same concentration of ATCl. This signal represents the residual activity of the enzyme after inhibition (I₁).

  • Calculation of Inhibition Percentage:

    • The percentage of inhibition can be calculated using the following formula: Inhibition (%) = [(I₀ - I₁) / I₀] x 100

  • Data Analysis:

    • A calibration curve can be constructed by plotting the percentage of inhibition against different concentrations of the inhibitor. This allows for the quantitative determination of the inhibitor in unknown samples.

Visualizations

Signaling Pathway of AChE Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Oxamyl ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Response Nerve Impulse Receptor->Response Oxamyl Oxamyl Oxamyl->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Oxamyl in a cholinergic synapse.

Experimental Workflow for Biosensor-Based Detection

Biosensor_Workflow cluster_fabrication Biosensor Fabrication cluster_detection Electrochemical Detection SPCE Screen-Printed Carbon Electrode (SPCE) Immobilize_AChE Immobilize AChE SPCE->Immobilize_AChE Add_Chitosan Add Chitosan Layer Immobilize_AChE->Add_Chitosan Finished_Biosensor AChE Biosensor Add_Chitosan->Finished_Biosensor Baseline Measure Baseline Signal in PBS Finished_Biosensor->Baseline Add_Substrate Add Substrate (ATCl) Measure Initial Activity (I₀) Baseline->Add_Substrate Add_Inhibitor Add Inhibitor (Oxamyl/Oxamyl oxime) Incubate Add_Substrate->Add_Inhibitor Measure_Inhibition Measure Residual Activity (I₁) Add_Inhibitor->Measure_Inhibition Calculate_Inhibition Calculate % Inhibition Measure_Inhibition->Calculate_Inhibition

Caption: Workflow for the fabrication and use of an AChE-based biosensor for inhibitor detection.

Logical Relationship for Assessing Cross-Reactivity

Cross_Reactivity_Logic Start Start: Assess Cross-Reactivity Prepare_Samples Prepare Equimolar Solutions of Oxamyl and this compound Start->Prepare_Samples Test_Oxamyl Measure % Inhibition with Oxamyl Prepare_Samples->Test_Oxamyl Test_Oxime Measure % Inhibition with this compound Prepare_Samples->Test_Oxime Compare Compare % Inhibition Test_Oxamyl->Compare Test_Oxime->Compare Similar High Cross-Reactivity Compare->Similar Similar Inhibition Different Low Cross-Reactivity Compare->Different Significantly Different Inhibition

Caption: Decision logic for experimentally determining the cross-reactivity of this compound.

References

A Comparative Guide to Method Validation for Oxamyl Oxime Analysis Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the method validation process for the quantitative analysis of Oxamyl (B33474) oxime, a metabolite of the insecticide Oxamyl, in accordance with the European Union's SANTE/11312/2021 guidelines.[1][2][3][4] The document outlines the essential performance parameters, experimental protocols, and comparative data to assist laboratories in establishing robust and compliant analytical methods.

I. Core Principles of Method Validation under SANTE/11312/2021

The SANTE guidelines emphasize a set of key performance characteristics that must be evaluated to ensure an analytical method is fit for its intended purpose, which in this context is the official control of pesticide residues in food and feed.[1][3][5][6] The primary validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is typically expressed as recovery.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is evaluated at two levels:

    • Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): Precision under different operating conditions (e.g., different laboratories, analysts, or equipment).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Matrix Effects: The influence of co-eluting, co-extracted compounds from the sample matrix on the analytical signal of the target analyte.

II. Comparative Performance Data for Oxamyl Oxime Analytical Methods

The following tables summarize typical performance data for the analysis of this compound in various matrices, based on existing validated methods. These values can serve as a benchmark for laboratories developing or validating their own methods.

Table 1: Linearity and Correlation Coefficient

AnalyteMatrixCalibration RangeCorrelation Coefficient (r²)Reference
This compoundWater0.1 - 10 µg/L> 0.998[7]
This compoundVegetables0.01 - 5 µg/mLNot Specified[8]
This compoundSoilNot SpecifiedNot Specified[9]

Table 2: Accuracy (Recovery) and Precision (RSD)

AnalyteMatrixFortification LevelMean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Reference
This compoundWater1.0 µg/L95 - 105< 10Not Specified[10]
This compoundVegetables0.01 mg/kg80 - 110< 20Not Specified[8]
This compoundAnimal Tissues0.01 - 0.04 mg/kg70 - 120< 20Not Specified

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
This compoundWater0.1 µg/L1.0 µg/L[10]
This compoundVegetables/Fruit0.001 mg/kgNot Specified[8]
This compoundAnimal TissuesNot Specified0.01 - 0.02 mg/kg

III. Experimental Protocols for Key Validation Experiments

Detailed methodologies for the principal validation experiments are provided below. These protocols are based on common practices in pesticide residue analysis and are aligned with SANTE guidelines.

1. Linearity Study

  • Objective: To demonstrate the linear relationship between the analytical signal and the concentration of this compound.

  • Protocol:

    • Prepare a stock solution of certified this compound reference standard.[11]

    • Create a series of at least five calibration standards by diluting the stock solution with an appropriate solvent or blank matrix extract. The concentration range should cover the expected working range and include the LOQ.

    • Inject each calibration standard at least three times into the analytical instrument (e.g., LC-MS/MS).

    • Plot the mean instrument response against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²). An r² > 0.99 is generally considered acceptable.

2. Accuracy (Recovery) Study

  • Objective: To assess the degree of agreement between the measured concentration and the true concentration of this compound in a fortified sample.

  • Protocol:

    • Select a representative blank matrix (e.g., a vegetable or fruit known to be free of this compound).

    • Fortify a minimum of five replicate samples of the blank matrix with a known amount of this compound standard. The fortification level should be at the LOQ and at least one other relevant concentration level (e.g., a typical residue level or the Maximum Residue Limit, MRL).

    • Process and analyze the fortified samples alongside non-fortified blank samples.

    • Calculate the recovery for each replicate using the formula: Recovery (%) = [(Measured Concentration - Blank Concentration) / Fortified Concentration] x 100

    • The mean recovery should typically be within the range of 70-120%.

3. Precision (Repeatability) Study

  • Objective: To evaluate the precision of the method under the same operating conditions.

  • Protocol:

    • Prepare at least five replicates of a fortified blank matrix at a single concentration level (e.g., the MRL).

    • The same analyst should perform the analysis on the same instrument over a short period.

    • Calculate the mean concentration, standard deviation (SD), and the relative standard deviation (RSDr) for the replicate measurements. RSDr (%) = (SD / Mean Concentration) x 100

    • The RSDr should generally be ≤ 20% according to SANTE guidelines.

IV. Visualization of Workflows

Logical Workflow for Method Validation according to SANTE Guidelines

SANTE_Validation_Workflow A Define Method Scope (Analyte, Matrix, Concentration Range) B Select Analytical Technique (e.g., LC-MS/MS) A->B C Method Development and Optimization B->C D Method Validation C->D E Linearity D->E F Accuracy (Recovery) D->F G Precision (Repeatability & Reproducibility) D->G H LOD & LOQ Determination D->H I Selectivity / Specificity D->I J Matrix Effects D->J K Validation Report E->K F->K G->K H->K I->K J->K L Routine Application & Ongoing QC K->L Oxamyl_Oxime_Analysis_Workflow A Sample Collection & Homogenization B Extraction (e.g., with Acetonitrile) A->B C Clean-up (e.g., Dispersive SPE) B->C D Solvent Exchange & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F G Reporting F->G

References

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